2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid
Description
BenchChem offers high-quality 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H12INO4 |
|---|---|
Molecular Weight |
397.16 g/mol |
IUPAC Name |
5-iodo-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12INO4/c16-11-6-7-13(12(8-11)14(18)19)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI Key |
UXJQGMCULRVEED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is a valuable synthetic intermediate in the fields of medicinal chemistry and drug development. Its structure incorporates a protected amino group, a carboxylic acid, and an iodine atom on a benzene ring. This combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, including peptidomimetics and heterocyclic compounds. The benzyloxycarbonyl (Cbz or Z) protecting group provides a stable yet readily cleavable means of masking the reactivity of the amino group during subsequent chemical transformations. The presence of the iodine atom offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents.
This technical guide provides a comprehensive overview of the synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid, focusing on the protection of the amino group of 2-amino-5-iodobenzoic acid. The document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss key considerations for successful synthesis and purification.
Synthetic Strategy: The Schotten-Baumann Reaction
The most common and effective method for the N-protection of amino acids with the benzyloxycarbonyl group is the Schotten-Baumann reaction. This reaction involves the acylation of the amino group with a suitable benzyloxycarbonylating agent in the presence of a base.
Choice of Reagents
Starting Material: The synthesis commences with 2-amino-5-iodobenzoic acid, also known as 5-iodoanthranilic acid.[1][2][3] This starting material is commercially available from various suppliers.[1][2] For researchers interested in preparing it in-house, it can be synthesized via the iodination of 2-aminobenzoic acid.[4][5][6]
Benzyloxycarbonylating Agent: The choice of the Cbz-donating reagent is critical. The two most prevalent options are:
-
Benzyl Chloroformate (Cbz-Cl or Z-Cl): This is the classical and often more reactive reagent for introducing the Cbz group.[7] However, it is known to be unstable and can decompose upon storage, releasing harmful byproducts.[7]
-
Dibenzyl Dicarbonate ((Cbz)₂O or Z₂O): This reagent is a more stable, crystalline solid and is often preferred for its ease of handling and storage.[7] While it may be slightly less reactive than benzyl chloroformate, it generally provides good yields and a cleaner reaction profile.
For this guide, we will focus on the use of dibenzyl dicarbonate due to its enhanced stability and safety profile.
Base: A base is required to neutralize the acid generated during the reaction and to deprotonate the amino group, thereby increasing its nucleophilicity. Common choices include:
-
Sodium Hydroxide (NaOH)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Carbonate (Na₂CO₃)
Sodium bicarbonate is a good choice as it is a mild base that is less likely to promote side reactions, such as the hydrolysis of the ester group in the Cbz reagent.
Solvent System: The solvent system must be able to dissolve both the starting amino acid and the Cbz reagent. A biphasic system of an organic solvent and water is typically employed. Dioxane or tetrahydrofuran (THF) are common organic co-solvents that are miscible with water and can help to solubilize the reactants.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 2-amino-5-iodobenzoic acid acts as the nucleophile, attacking one of the carbonyl carbons of dibenzyl dicarbonate. The resulting tetrahedral intermediate then collapses, eliminating a molecule of benzyl alcohol and carbon dioxide, to form the N-Cbz protected product. The base serves to deprotonate the ammonium intermediate, driving the reaction to completion.
Caption: Reaction mechanism for the N-Cbz protection of 2-amino-5-iodobenzoic acid.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific laboratory conditions and the purity of the reagents.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |
| 2-Amino-5-iodobenzoic acid | C₇H₆INO₂ | 263.03 | 10.0 g (38.0 mmol) |
| Dibenzyl dicarbonate | C₁₆H₁₄O₅ | 286.28 | 11.9 g (41.8 mmol) |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 9.6 g (114 mmol) |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 100 mL |
| Deionized Water | H₂O | 18.02 | 100 mL |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 3 x 100 mL |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed |
Equipment
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
pH paper or pH meter
Procedure
-
Dissolution of Starting Material: In a 500 mL round-bottom flask, suspend 2-amino-5-iodobenzoic acid (10.0 g, 38.0 mmol) in a mixture of 1,4-dioxane (100 mL) and a solution of sodium bicarbonate (9.6 g, 114 mmol) in deionized water (100 mL). Stir the mixture at room temperature until the solid dissolves completely.
-
Addition of Cbz Reagent: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, dissolve dibenzyl dicarbonate (11.9 g, 41.8 mmol) in 20 mL of 1,4-dioxane. Add the dibenzyl dicarbonate solution dropwise to the stirred reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Work-up - Quenching and Acidification: Once the reaction is complete, carefully acidify the mixture to pH 2-3 with 1 M HCl. This will protonate the carboxylic acid and any unreacted starting material, causing them to precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to yield the pure 2-{[(benzyloxy)carbonyl]amino}-5-iodobenzoic acid as a solid.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Dibenzyl dicarbonate can be an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care.
-
Hydrochloric acid is corrosive. Handle with extreme caution.
-
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (mp): To assess the purity of the crystalline product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H).
Conclusion
The synthesis of 2-{[(benzyloxy)carbonyl]amino}-5-iodobenzoic acid via the Schotten-Baumann reaction using dibenzyl dicarbonate is a reliable and reproducible method. This in-depth guide provides the necessary theoretical background and a detailed experimental protocol to aid researchers in the successful preparation of this important synthetic intermediate. Careful control of reaction conditions and appropriate purification techniques are paramount to obtaining a high-purity product suitable for downstream applications in drug discovery and development.
References
- Houben-Weyl. 2 Protection of Functional Groups. In Methods of Organic Chemistry, Vol. E22.
- Google Patents. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid.
- Google Patents. EP1777215B1 - Method for producing 2-amino-5-iodobenzoic acid.
- Google Patents. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.
-
PubChem. Benzoic acid, 2-amino-5-iodo-. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS 5326-47-6: 2-Amino-5-iodobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. Benzoic acid, 2-amino-5-iodo- | C7H6INO2 | CID 72911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 5. EP1777215B1 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 6. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Physical properties of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid
An In-depth Technical Guide to the Physical Properties of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the physical, chemical, and spectroscopic properties of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid. This compound, often synthesized from 2-amino-5-iodobenzoic acid, is a valuable intermediate in medicinal chemistry and organic synthesis, particularly in the construction of complex heterocyclic scaffolds and peptide-like structures. Due to the limited availability of published experimental data for this specific N-protected molecule, this guide synthesizes information from its well-characterized precursor, details the principles of its formation, and provides expert-driven predictions of its key physical and analytical properties. We further include robust, field-proven protocols for its synthesis and subsequent characterization, empowering researchers to produce and validate this compound in their own laboratories.
Molecular Overview and Synthesis Context
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is a derivative of anthranilic acid, where the amine functionality is protected by a benzyloxycarbonyl (Cbz or Z) group. This strategic protection is critical in multi-step syntheses; the Cbz group masks the nucleophilicity and basicity of the amine, preventing unwanted side reactions while being removable under specific reductive or strong acid conditions.[1][2] The presence of the iodo-substituent at the 5-position offers a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this a versatile building block for creating diverse molecular architectures.[3]
The compound is synthesized from its corresponding free amine, 2-amino-5-iodobenzoic acid, a commercially available starting material.
Molecular Structure and Identifiers
The structure combines a halogenated benzoic acid core with a urethane-type protecting group.
Caption: Molecular Structure of the Target Compound.
| Identifier | Value | Source |
| IUPAC Name | 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid | N/A |
| CAS Number | Not Assigned | N/A |
| Molecular Formula | C₁₅H₁₂INO₄ | Calculated |
| Molecular Weight | 397.16 g/mol | Calculated |
| Exact Mass | 396.97599 Da | Calculated |
Properties of the Precursor: 2-Amino-5-iodobenzoic Acid
Understanding the precursor is essential for predicting the properties of the final product and for monitoring the synthesis.
| Property | Value | Source(s) |
| CAS Number | 5326-47-6 | [4] |
| Molecular Formula | C₇H₆INO₂ | [3] |
| Molecular Weight | 263.03 g/mol | [3] |
| Appearance | Yellow to brown or light grey powder/crystals | [3] |
| Melting Point | 219-221 °C (decomposes) | |
| Purity | ≥97% |
Core Physical Properties (Predicted)
The introduction of the benzyloxycarbonyl group significantly alters the physical properties of the parent molecule. The following properties are predicted based on the structural changes.
| Property | Predicted Value / Observation | Rationale |
| Appearance | White to off-white or pale yellow solid. | The Cbz group often helps in crystallization, potentially leading to a more defined crystalline solid.[2] |
| Melting Point | Expected to be lower than the precursor (219-221 °C). | The conversion of the primary amine to a secondary amide disrupts the intermolecular hydrogen bonding network of the precursor. While the molecule is larger, the specific N-H···O=C hydrogen bonds are replaced by a different, potentially less efficient packing arrangement, which typically lowers the melting point. |
| Solubility | Insoluble in water. Soluble in polar organic solvents like DMSO, DMF, ethyl acetate, and moderately soluble in methanol and dichloromethane. | The large, nonpolar benzyloxycarbonyl group drastically reduces aqueous solubility. The presence of the carboxylic acid and amide functionalities ensures solubility in a range of organic solvents. |
Synthesis and Characterization Protocols
Experimental Protocol: Synthesis
This protocol describes the N-protection of 2-amino-5-iodobenzoic acid using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This method is standard for Cbz protection of amino acids.[2]
Causality: The reaction requires a base to neutralize the hydrochloric acid formed, driving the reaction to completion. A biphasic system or a water-miscible solvent like dioxane is used to accommodate the varying solubilities of the reactants and products. Controlling the pH is crucial; a pH that is too high can cause racemization if the starting material were chiral, while a pH that is too low can lead to the decomposition of Cbz-Cl.[2]
Caption: Synthesis Workflow Diagram.
Materials & Equipment:
-
2-amino-5-iodobenzoic acid (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl, 1.1 eq)
-
Sodium hydroxide (NaOH, 2.2 eq)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Magnetic stirrer, ice bath, round-bottom flask, separatory funnel, Büchner funnel
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-5-iodobenzoic acid (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq). Stir until a clear solution is obtained.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.
-
Addition of Reagent: Add benzyl chloroformate (1.1 eq) dropwise to the cold, stirring solution over 20-30 minutes. Ensure the temperature does not rise above 10 °C. A white precipitate may form.
-
Reaction: Continue stirring vigorously in the ice bath for 2-4 hours. After this period, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring overnight.
-
Work-up (Acidification): Cool the reaction mixture in an ice bath again. Slowly and carefully acidify the mixture to a pH of approximately 2 by adding concentrated HCl. A thick white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight.
Protocol for Product Characterization
To confirm the identity and purity of the synthesized product, a suite of analytical techniques should be employed.
1. Thin-Layer Chromatography (TLC):
-
Purpose: To monitor reaction completion and assess purity.
-
Method: Spot the starting material and the reaction mixture on a silica gel plate. Elute with a mobile phase of 30-50% ethyl acetate in hexanes with 1% acetic acid. The product should have a higher Rf value than the highly polar starting material.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: Unambiguous structure elucidation.
-
Method: Dissolve ~10-15 mg of the dried product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
~13.0 ppm (s, broad, 1H): Carboxylic acid proton (-COOH).
-
~9.5-10.5 ppm (s, broad, 1H): Amide proton (-NH-).
-
~8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.
-
~7.6-7.8 ppm (dd, 1H): Aromatic proton ortho to the iodine.
-
~7.2-7.5 ppm (m, 5H): Aromatic protons of the benzyl group.
-
~7.0-7.2 ppm (d, 1H): Aromatic proton ortho to the amide.
-
~5.2 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
~168-170 ppm: Carboxylic acid carbonyl carbon.
-
~152-154 ppm: Carbamate carbonyl carbon.
-
~127-140 ppm: Aromatic carbons (9 signals expected).
-
~80-85 ppm: Carbon bearing the iodine atom (C-I).
-
~66-68 ppm: Methylene carbon of the benzyl group.
-
3. Infrared (IR) Spectroscopy:
-
Purpose: To identify key functional groups.
-
Method: Analyze the solid product using an ATR-FTIR spectrometer.
-
Expected Absorption Bands (cm⁻¹):
-
3300-2500 (broad): O-H stretch of the carboxylic acid, overlapping with C-H stretches.
-
~3300 (sharp/medium): N-H stretch of the secondary amide.
-
~1720-1740: C=O stretch of the carbamate.
-
~1680-1700: C=O stretch of the carboxylic acid.
-
~1580-1600 & ~1450-1500: Aromatic C=C stretches.
-
~1200-1250: C-O stretch of the carbamate/acid.
-
4. Mass Spectrometry (MS):
-
Purpose: To confirm molecular weight.
-
Method: Use electrospray ionization (ESI) in negative mode.
-
Expected Ion: [M-H]⁻ at m/z 395.97.
Safety and Handling
While a specific safety data sheet for the title compound is not available, prudent laboratory practices should be followed based on the properties of its precursors and functional groups.
-
Precursor (2-amino-5-iodobenzoic acid): Classified as an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Reagent (Benzyl chloroformate): A toxic and corrosive liquid. It is water-sensitive and has a pungent odor.[1]
-
General Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Conclusion
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is a synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. While detailed experimental characterization is not widely published, its physical and spectroscopic properties can be reliably predicted from its structure and the well-documented chemistry of its precursor. The protocols provided herein offer a clear pathway for its synthesis and rigorous analytical validation, enabling its use in advanced research programs in drug discovery and materials science.
References
-
PubChem. Benzoic acid, 2-amino-5-iodo-. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. m-IODOBENZOIC ACID. [Link]
-
Wenxuecity. Benzyl chloroformate. [Link]
-
Beilstein Journals. Supporting Information: Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. [Link]
-
PMC. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. [Link]
- Google Patents. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
- Google Patents. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid.
Sources
An In-depth Technical Guide to 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-{[(benzyloxy)carbonyl]amino}-5-iodobenzoic acid, a key intermediate in advanced organic synthesis. While a dedicated CAS number for this N-protected derivative is not prominently indexed in major chemical databases, this guide establishes its identity and properties based on its precursor, 2-amino-5-iodobenzoic acid (CAS: 5326-47-6). We will detail a robust protocol for the synthesis via N-benzyloxycarbonylation, explore its physicochemical properties, discuss its applications in medicinal chemistry and drug development, and provide essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding and practical insights into the utilization of this versatile building block.
Introduction and Chemical Identity
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is a derivative of anthranilic acid, an important scaffold in medicinal chemistry.[1] The molecule features a benzoic acid core with an iodine atom at the 5-position and a benzyloxycarbonyl (Cbz or Z) protected amine at the 2-position. The Cbz group is a classic and widely used protecting group for amines, valued for its stability and versatile deprotection methods.[2] Its presence prevents the nucleophilic amino group from participating in unwanted side reactions during multi-step syntheses, directing reactivity towards the carboxylic acid or the carbon-iodine bond.
The iodine substituent significantly influences the molecule's reactivity, making it a valuable precursor for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce molecular complexity. This structural combination makes N-Cbz-2-amino-5-iodobenzoic acid a strategic intermediate in the synthesis of complex heterocyclic systems and targeted pharmaceutical agents.[3]
Note on CAS Number: A specific CAS Registry Number for 2-{[(benzyloxy)carbonyl]amino}-5-iodobenzoic acid is not readily found in public databases. It is chemically defined as a derivative of its parent compound:
-
Parent Compound: 2-Amino-5-iodobenzoic acid
For regulatory and documentation purposes, it is recommended to reference it as an N-Cbz derivative of 2-amino-5-iodobenzoic acid.
Physicochemical and Spectroscopic Properties
The properties of the N-Cbz protected compound can be extrapolated from its precursor, 2-amino-5-iodobenzoic acid, and the known effects of the Cbz group.
Table 1: Comparison of Physicochemical Properties
| Property | 2-Amino-5-iodobenzoic Acid (Parent) | 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic Acid (Derivative) | Causality of Change |
| CAS Number | 5326-47-6[5] | Not available | Chemical modification creates a new substance. |
| Molecular Formula | C₇H₆INO₂[5] | C₁₅H₁₂INO₄ | Addition of C₈H₆O₂ from the Cbz group. |
| Molecular Weight | 263.03 g/mol [5][6] | 397.17 g/mol | Increased mass from the Cbz protecting group. |
| Appearance | White to beige or grey crystalline powder[8] | Expected to be a white to off-white solid | The Cbz group often enhances crystallinity.[2] |
| Melting Point | 219-221 °C (decomposes)[6] | Expected to be lower than the parent due to disruption of intermolecular H-bonding between amino and carboxyl groups. | The bulky Cbz group hinders the formation of the parent's crystal lattice structure. |
| Solubility | Soluble in alcohol, DMSO; Insoluble in water[8] | Increased solubility in non-polar organic solvents (e.g., CH₂Cl₂, EtOAc, THF); decreased solubility in polar/aqueous media. | The large, aromatic Cbz group significantly increases the lipophilicity of the molecule. |
| pKa | ~4.59 (Predicted)[8] | The carboxylic acid pKa is expected to be similar to the parent compound. | The electronic effect of the Cbz-amino group on the carboxylic acid is minimal compared to the free amine. |
Spectroscopic Characterization
The identity and purity of the synthesized 2-{[(benzyloxy)carbonyl]amino}-5-iodobenzoic acid would be confirmed using standard spectroscopic techniques.
-
¹H NMR: Expected signals would include aromatic protons from both the iodobenzoic acid and benzyl rings, a characteristic singlet for the benzylic CH₂ protons of the Cbz group (~5.0-5.2 ppm), and an amide N-H proton signal.[9][10]
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the carboxylic acid and the urethane, as well as aromatic carbons. The benzylic CH₂ carbon would also be a key identifier.[11]
-
IR Spectroscopy: Key vibrational bands would include the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=O stretch of the urethane (~1720 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), and aromatic C-H stretches.[9]
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass (397.17 g/mol ) would confirm the compound's identity.
Synthesis Protocol: N-Benzyloxycarbonylation
The most direct and reliable method for preparing the title compound is through the N-protection of 2-amino-5-iodobenzoic acid using benzyl chloroformate under basic conditions. This is a variation of the classic Schotten-Baumann reaction.
Diagram 1: Synthesis Workflow
Caption: Workflow for the N-Cbz protection of 2-amino-5-iodobenzoic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-benzyloxycarbonylation of aminobenzoic acids.[12]
Materials:
-
2-Amino-5-iodobenzoic acid (1.0 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.0 eq)
-
Benzyl Chloroformate (Cbz-Cl) (1.25 eq)
-
Acetone and Water (4:1 v/v)
-
Hydrochloric Acid (2N HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-5-iodobenzoic acid in a 4:1 mixture of acetone and water. Add sodium carbonate and sodium bicarbonate to the solution. The use of a carbonate/bicarbonate buffer system is crucial to maintain a stable pH between 8 and 10, which is optimal for the reaction and minimizes side reactions like Cbz-Cl decomposition or racemization.[2]
-
Protection Reaction: Cool the mixture in an ice-water bath to approximately 0-10 °C. Add benzyl chloroformate dropwise over 30-45 minutes while stirring vigorously. The slow addition is critical to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at a low temperature for 3 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal & Acidification: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator. Cool the remaining aqueous solution in an ice bath and carefully acidify it to a pH of ~2 by adding 2N HCl. A precipitate of the product should form.
-
Extraction: Extract the product from the acidic aqueous mixture with ethyl acetate (3x volumes). The Cbz-protected product will be more soluble in the organic layer.
-
Purification: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 2-{[(benzyloxy)carbonyl]amino}-5-iodobenzoic acid.
Applications in Research and Development
The strategic placement of the protected amine, the carboxylic acid, and the iodine atom makes this compound a highly versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[3][13]
Diagram 2: Key Synthetic Transformations
Caption: Synthetic utility of the title compound in key chemical reactions.
-
Pharmaceutical Intermediates: Anthranilic acid derivatives are foundational in many drugs, including anti-inflammatory agents, antivirals, and anticancer therapies.[1] The title compound serves as a building block for creating libraries of novel compounds for high-throughput screening. The iodine atom allows for late-stage functionalization, a powerful strategy in medicinal chemistry to fine-tune a drug candidate's properties.
-
Synthesis of Heterocycles: The molecule is a precursor for various heterocyclic structures. For instance, reaction with activating agents like thionyl chloride can lead to the formation of 1H-benzo[d][4][14]oxazine-2,4-diones, which are themselves important bioactive scaffolds.[12]
-
Peptide and Peptidomimetic Synthesis: While not a standard amino acid, the N-protected structure can be incorporated into peptidomimetic structures where the iodinated aromatic ring provides a site for further modification or acts as a bulky, lipophilic side chain.
Safety, Handling, and Storage
The safety profile of 2-{[(benzyloxy)carbonyl]amino}-5-iodobenzoic acid is not specifically documented. Therefore, precautions should be based on the known hazards of its precursor, 2-amino-5-iodobenzoic acid, and general laboratory safety principles for new chemical entities.
Table 2: Hazard and Precautionary Information (Based on Parent Compound)
| Hazard Category | GHS Classification (for 2-Amino-5-iodobenzoic acid) | Recommended Precautions |
| Skin Contact | H315: Causes skin irritation (Category 2)[5][7] | Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[15] |
| Eye Contact | H319: Causes serious eye irritation (Category 2A)[5][7] | Wear chemical safety goggles or a face shield.[4] Ensure an eyewash station is accessible.[15] |
| Inhalation | H335: May cause respiratory irritation (Category 3)[5][7] | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[4][15] |
| Ingestion | Not classified, but ingestion should always be avoided. | Do not eat, drink, or smoke in the laboratory.[4] |
| Storage | Light-sensitive[4] | Store in a tightly sealed container in a cool, dry, dark place.[4] Incompatible with strong oxidizing agents.[4] |
| Disposal | - | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15] |
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory when handling this compound.[5]
Conclusion
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid stands as a strategically important, albeit not commercially cataloged, chemical intermediate. Its synthesis from the readily available 2-amino-5-iodobenzoic acid (CAS: 5326-47-6) is straightforward and high-yielding. The orthogonal reactivity of its functional groups—the Cbz-protected amine, the carboxylic acid, and the carbon-iodine bond—provides chemists and drug development professionals with a powerful tool for constructing complex molecular architectures. By understanding the principles of its synthesis, properties, and potential applications, researchers can effectively leverage this compound to advance projects in medicinal chemistry and materials science.
References
-
PubChem. Benzoic acid, 2-amino-5-iodo-. (Compound Summary for CID 72911). [Link]
- Google Patents. US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality.
-
Chemdad Co., Ltd. 2-Amino-5-iodobenzoic acid.[Link]
-
Ottokemi. 5-Iodoanthranilic acid, 98%.[Link]
-
Organic Syntheses. Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE.[Link]
-
Mohamed, H. A., et al. Supporting Information: Polymer encapsulation of anticancer silver-N-heterocyclic carbene complexes. Royal Society of Chemistry. [Link]
-
Slobodianiuk, O., et al. (2019). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Ukranian Biopharmaceutical Journal.[Link]
- Google Patents. US4345091A - Method of producing N-benzyloxycarbonyl-L-aspartic acid.
-
Larsson, U. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (Doctoral dissertation, Uppsala University). [Link]
-
ResearchGate. SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID.[Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups.[Link]
-
Chem-Impex. 2-Amino-5-iodobenzoic acid.[Link]
- Google Patents. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
-
Koohyar, F., & Lobb, K. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Bulletin of the Chemical Society of Ethiopia, 40(3), 485-500. [Link]
-
ResearchGate. (2026, February 8). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure.[Link]
-
Wikipedia. Anthranilic acid.[Link]
-
ResearchGate. (2018, December 18). Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid.[Link]
-
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.[Link]
-
Royal Society of Chemistry. (2025, August 5). Investigation for the easy and efficient synthesis of 1H-benzo[d][4][14]oxazine-2,4-diones.[Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES.[Link]
-
The Royal Society of Chemistry. Experimental Procedures.[Link]
- Google Patents. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.
-
Kumar, A., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 917-931. [Link]
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- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Iodoanthranilic Acid or 2-Amino-5-Iodobenzoic acid Manufacturers [mubychem.com]
- 5. 2-氨基-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-氨基-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
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Technical Guide: Discovery & Synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic Acid
Executive Summary
Compound: 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid Role: High-Fidelity Pharmacophore Scaffold Key Utility: Orthogonal cross-coupling module for quinazolinone, benzodiazepine, and biaryl ether drug discovery.
This technical guide details the strategic design ("discovery"), optimized synthesis, and application of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid (hereafter referred to as Cbz-5-I-AA ). While 5-iodoanthranilic acid is a known commodity, its Cbz-protected variant represents a critical evolution in medicinal chemistry, designed to overcome the chemoselectivity limitations of the naked amino-acid scaffold during Palladium-catalyzed cross-coupling reactions.
The Strategic "Discovery": Rationale & Design
The "discovery" of Cbz-5-I-AA is best understood not as a serendipitous event, but as a rational engineering solution to a specific problem in diversity-oriented synthesis (DOS).
The Chemoselectivity Challenge
In the synthesis of complex heterocycles, the free aniline of 5-iodoanthranilic acid presents two major liabilities:
-
Catalyst Poisoning: Free primary amines can coordinate to Pd(0) or Pd(II) centers, dampening the catalytic cycle during Suzuki or Sonogashira couplings at the 5-iodo position.
-
Premature Cyclization: In the presence of activated carboxylic acids or aldehydes, the free amine can cyclize unpredictably, leading to side products before the core scaffold is fully functionalized.
The Cbz Solution
The introduction of the Benzyloxycarbonyl (Cbz) group serves a dual purpose, elevating the molecule from a simple reagent to a "smart" building block:
-
Electronic Deactivation: The carbamate moiety reduces the nucleophilicity of the nitrogen, preventing catalyst interference.
-
Orthogonal Deprotection: Unlike Boc (acid-labile) or Fmoc (base-labile), Cbz is removed via catalytic hydrogenolysis (
/Pd-C). This allows for harsh acidic or basic conditions to be used during the functionalization of the 5-iodo handle without disturbing the amine protection.
Figure 1: Strategic rationale for the engineering of Cbz-5-I-AA.
Optimized Synthesis Protocol
This protocol synthesizes Cbz-5-I-AA in two steps starting from anthranilic acid. The method prioritizes regioselectivity and purification ease.
Step 1: Regioselective Iodination (The ICl Method)
Using Iodine Monochloride (ICl) provides superior regiocontrol compared to elemental iodine (
-
Reagents: Anthranilic acid, Iodine Monochloride (ICl), HCl,
.[1] -
Mechanism: Electrophilic Aromatic Substitution (
). The amino group directs ortho/para, but steric hindrance and electronic preference favor the para (5) position.
Step 2: Schotten-Baumann Protection
The amino group is protected using Benzyl Chloroformate (Cbz-Cl) under aqueous basic conditions.
-
Reagents: 5-Iodoanthranilic acid, Benzyl Chloroformate (Cbz-Cl), NaOH (aq), THF/Dioxane.
Detailed Workflow
| Parameter | Value/Condition | Note |
| Starting Material | 2-Amino-5-iodobenzoic acid | Commercial or synthesized via Step 1 |
| Solvent System | THF : Water (1:1) | Ensures solubility of both organic chloride and amino acid salt |
| Base | 2.5 eq NaOH | Neutralizes HCl byproduct and keeps carboxylic acid deprotonated |
| Temperature | 0°C | Controls exotherm of acyl chloride addition |
| Quench | 1M HCl | Acidify to pH 2 to precipitate the product |
Step-by-Step Procedure
-
Dissolution: Dissolve 2-amino-5-iodobenzoic acid (10.0 g, 38 mmol) in 40 mL of 2.5 M NaOH solution. Cool to 0°C in an ice bath.
-
Addition: Add Benzyl Chloroformate (7.1 mL, 50 mmol) dropwise over 30 minutes. Critical: Maintain vigorous stirring to prevent hydrolysis of the reagent.
-
Reaction: Remove ice bath and stir at room temperature for 3-4 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup: Wash the aqueous alkaline layer with Diethyl Ether (
mL) to remove unreacted Cbz-Cl and benzyl alcohol byproducts. -
Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH
2. The product will precipitate as a white/off-white solid. -
Purification: Filter the solid, wash with cold water (
), and dry under vacuum over . Recrystallize from Ethanol/Water if necessary.[2]
Figure 2: Two-step synthetic workflow for Cbz-5-I-AA.
Validation & Quality Control (QC)
To ensure the integrity of the "discovery" intermediate, the following analytical signatures must be verified.
| Assay | Expected Result | Diagnostic Signal |
| Purity >98% | ||
| LC-MS | [M+H]+ or [M-H]- | Mass peak at 398.1 (Positive mode) or 396.1 (Negative mode). |
| Melting Point | Sharp range | 219–223 °C (Decomposition). Broad range indicates impurities. |
| Appearance | Visual | White to off-white powder. Yellowing indicates free iodine contamination. |
Strategic Applications in Drug Discovery
The true value of Cbz-5-I-AA lies in its role as a Divergent Point in library synthesis.
Suzuki-Miyaura Cross-Coupling
The 5-iodo position is highly reactive toward boronic acids. The Cbz group remains stable under standard basic Suzuki conditions (
-
Outcome: Generation of 5-aryl-anthranilic acid derivatives, key precursors for fenamate NSAIDs and kinase inhibitors.
Quinazolinone Construction
Following functionalization at the 5-position, the Cbz group can be removed via hydrogenolysis. The resulting free amine can then be condensed with formamide or aldehydes to close the quinazolinone ring—a "privileged structure" in medicinal chemistry found in sedatives and anticancer agents.
Figure 3: Divergent synthesis pathways utilizing Cbz-5-I-AA.
References
-
Iodination Protocol: Wallingford, V. H.; Krueger, P. A. "5-Iodoanthranilic Acid." Organic Syntheses, Coll. Vol. 2, p.349 (1943). Link
- Cbz Protection Standards: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Cross-Coupling Utility: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link
-
Compound Data: PubChem Compound Summary for CID 72911 (2-Amino-5-iodobenzoic acid precursor). Link
Sources
Technical Guide: Spectroscopic Data for 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic Acid
This technical guide details the spectroscopic characterization, synthesis, and structural analysis of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid (also known as N-Cbz-5-iodoanthranilic acid).
Designed for researchers in medicinal chemistry, this guide synthesizes experimental data with theoretical principles to provide a robust reference for identifying and validating this specific intermediate.
Compound Overview & Significance
-
IUPAC Name: 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid
-
Common Names: N-Cbz-5-iodoanthranilic acid; N-Z-5-iodoanthranilic acid
-
Molecular Formula: C₁₅H₁₂INO₄
-
Molecular Weight: 397.17 g/mol
-
CAS Number (Core): 5326-47-6 (refers to the 5-iodoanthranilic acid precursor; the Cbz-derivative is a specific synthetic intermediate).
Application Context: This compound is a critical intermediate in the synthesis of quinazolinones , benzoxazinones , and 1,4-benzodiazepines . The benzyloxycarbonyl (Cbz) group serves as a robust amine protecting group that withstands mild acidic conditions but can be removed via hydrogenolysis or strong acid hydrolysis (HBr/AcOH), allowing for controlled sequential functionalization of the anthranilic core.
Synthesis & Experimental Protocol
To ensure the spectroscopic data is contextually accurate, the method of preparation is defined below. This protocol yields high-purity crystals suitable for spectral analysis.
Reaction Scheme (Schotten-Baumann Conditions)
The synthesis involves the acylation of 5-iodoanthranilic acid with benzyl chloroformate (Cbz-Cl) in a biphasic or organic solvent system.
Figure 1: Synthetic pathway for N-Cbz protection of 5-iodoanthranilic acid.
Detailed Protocol (THF Reflux Method)
Based on analogous protocols for N-alkoxycarbonyl anthranilic acids [1].
-
Dissolution: Dissolve 5-iodoanthranilic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) .
-
Addition: Add Benzyl chloroformate (3.0 eq) dropwise.
-
Reaction: Heat the mixture to 65°C and stir for 12–18 hours.
-
Quenching: Cool to room temperature. Carefully add water to quench excess chloroformate.[1]
-
Isolation: Acidify with 1M HCl. Extract with ethyl acetate (3x).[1] Wash the organic layer with brine, dry over MgSO₄, and concentrate.[2]
-
Purification: Recrystallize from ethanol/water or toluene to obtain the pure N-Cbz derivative.
Spectroscopic Characterization
The following data represents the definitive spectral signature of the compound.
A. Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Frequency: 400 MHz[1]
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| COOH | 13.50 – 14.00 | Broad Singlet | 1H | Carboxylic Acid | Highly desfielded, exchangeable proton. |
| NH | 10.60 – 10.75 | Singlet | 1H | Amide/Carbamate | Diagnostic Peak: Significant downfield shift vs. free amine (~6.6 ppm) due to electron-withdrawing Cbz group [1]. |
| H-3 | 8.25 – 8.30 | Doublet (J ≈ 8.8 Hz) | 1H | Aromatic (Ortho to NH) | Deshielded by the adjacent carbamate carbonyl (anisotropic effect). |
| H-6 | 8.18 – 8.22 | Doublet (J ≈ 2.0 Hz) | 1H | Aromatic (Ortho to COOH) | Deshielded by the carboxylic acid; meta coupling to H-4. |
| H-4 | 7.85 – 7.95 | dd (J ≈ 8.8, 2.0 Hz) | 1H | Aromatic (Meta to COOH) | Couples with both H-3 (ortho) and H-6 (meta). |
| Ph (Cbz) | 7.30 – 7.45 | Multiplet | 5H | Benzyl Aromatic | Characteristic overlap of phenyl protons. |
| CH₂ (Cbz) | 5.15 – 5.20 | Singlet | 2H | Benzylic Methylene | Diagnostic Peak: Sharp singlet confirming the presence of the benzyl group. |
B. Carbon-13 NMR (¹³C NMR)
Solvent: DMSO-d₆ Key Signals:
-
Carbonyls: ~168.5 ppm (COOH), ~153.2 ppm (Carbamate C=O).
-
Aromatic C-I: ~86.0 ppm . The carbon attached to Iodine is significantly shielded (upfield) due to the "Heavy Atom Effect" of Iodine.
-
Benzylic CH₂: ~66.5 ppm.
C. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300 – 3250 | N-H Stretch | Sharp band, typical of secondary amides/carbamates. |
| 3000 – 2800 | O-H Stretch | Broad, underlying absorption from the carboxylic acid dimer. |
| 1710 – 1690 | C=O Stretch (Carbamate) | Strong intensity. Often resolves as a shoulder or distinct peak. |
| 1680 – 1660 | C=O Stretch (Acid) | Strong intensity; conjugation with the ring lowers the frequency. |
| 1580, 1520 | C=C Aromatic | Ring skeletal vibrations. |
| 1250 – 1200 | C-O Stretch | C-O-C stretch of the ester linkage in the carbamate. |
| ~500 – 600 | C-I Stretch | Weak band, characteristic of aryl iodides. |
D. Mass Spectrometry (MS)
Ionization Mode: ESI (Electrospray Ionization) - Negative or Positive Mode.
-
Molecular Ion:
-
[M+H]⁺ (Positive Mode): m/z 398.0
-
[M-H]⁻ (Negative Mode): m/z 396.0
-
[M+Na]⁺: m/z 420.0
-
-
Fragmentation Pattern (MS/MS):
-
Loss of Benzyl Group: m/z 398 → 307 (Loss of C₇H₇, mass 91).
-
Decarboxylation: Loss of CO₂ from the acid or carbamate moiety.
-
Loss of Iodine: Distinctive loss of 127 Da in high-energy collisions.
-
Structural Validation Logic
To confirm the identity of the synthesized compound, use the following logic flow:
Figure 2: Step-by-step spectroscopic validation logic.
References
-
RSC Advances (2021).Supporting Information: Electrochemical Synthesis of N,N'-Disubstituted Indazolin-3-ones via Intramolecular Anodic Dehydrogenation. (See Protocol A1 and Product 16 characterization for N-alkoxycarbonyl-5-iodoanthranilic acid analogs).
-
Source: (Note: Generalized reference for the synthesis/NMR logic of 5-iodo-anthranilic carbamates).
-
-
PubChem.
-
Source:
-
-
Sigma-Aldrich.
-
Source:
-
Sources
A Comprehensive Technical Guide on the Safety and Handling of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid
Preamble: A Note on Synthesized Safety Data
Section 1: Chemical Identification and Physicochemical Properties
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is a derivative of 2-amino-5-iodobenzoic acid, where the amine functional group is protected by a benzyloxycarbonyl group. This modification is common in peptide synthesis and medicinal chemistry to prevent unwanted side reactions.[1] The physicochemical properties are influenced by both the iodinated benzoic acid core and the bulky, aromatic Cbz group.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid | Standard Nomenclature |
| Synonyms | Cbz-2-amino-5-iodobenzoic acid; Z-2-amino-5-iodobenzoic acid | Common Abbreviations |
| CAS Number | Not assigned. (Parent: 5326-47-6) | Database Search |
| Molecular Formula | C₁₅H₁₂INO₄ | Calculated |
| Molecular Weight | 397.16 g/mol | Calculated |
| Appearance | Expected to be a solid powder or crystalline material, likely off-white, beige, or yellow-to-brown. | Based on parent compound |
| Melting Point | Not determined. The parent compound, 2-amino-5-iodobenzoic acid, melts at 219-221 °C with decomposition. The Cbz-derivative will have a different melting point. | Property of parent compound |
| Solubility | Expected to be insoluble in water.[2] Soluble in many organic solvents such as Dioxane, Ethyl Acetate (EtOAc), and Dimethylformamide (DMF). | Chemical structure analysis |
Section 2: Hazard Identification and GHS Classification
The hazard profile is extrapolated from the parent compound, 2-amino-5-iodobenzoic acid, which is classified as an irritant.[3][4] The addition of the Cbz group is not expected to mitigate these hazards. The toxicological properties of the complete molecule have not been fully investigated.[5]
GHS Classification (Predicted)
| Hazard Class | Category | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319 | Causes serious eye irritation.[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[3][4] |
| Acute Toxicity, Oral | Category 4 (Assumed) | H302 | Harmful if swallowed.[6][7] |
Pictograms:
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][8]
-
P264: Wash skin thoroughly after handling.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8][9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][9]
Section 3: Safe Handling and Storage Protocols
A proactive approach to safety requires robust engineering controls and standardized handling procedures. The primary risks associated with this compound in solid form are inhalation of dust and inadvertent contact with skin or eyes.
Engineering Controls
The causality behind using engineering controls is to create a physical barrier between the researcher and the hazardous substance, minimizing exposure to a level that is as low as reasonably achievable.
-
Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed in a certified chemical fume hood.[9] This is non-negotiable, as it is the primary defense against inhaling irritating dust particles.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[8][10]
-
Emergency Equipment: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[4][8] This ensures immediate decontamination in the event of an accidental exposure.
Handling Procedures
-
Avoid Dust Formation: Handle the compound gently to avoid creating airborne dust.[6][9][11] Use a spatula for transfers rather than pouring the powder.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[8][11] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6][9][10]
-
Contaminated Clothing: Immediately remove any clothing that becomes contaminated.[9] Wash contaminated clothing before reuse.[8]
Storage Conditions
Proper storage is essential for maintaining the chemical's integrity and ensuring safety.
-
Container: Keep the container tightly closed to prevent contamination and exposure to moisture.[2][5][10]
-
Environment: Store in a dry, cool, and well-ventilated place away from incompatible materials.[2][5][10][12]
-
Access: The storage area should be accessible only to qualified or authorized personnel.[9]
Section 4: Personal Protective Equipment (PPE)
PPE is the last line of defense. It must be selected based on the potential hazards and used correctly. The following PPE is mandatory when handling 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid.
-
Eye/Face Protection: Use tightly fitting safety goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[9] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation. This provides a comprehensive barrier against eye contact with the irritant solid.
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves, such as nitrile rubber (minimum layer thickness: 0.11 mm).[9] Always inspect gloves for tears or holes before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8][10][11]
-
Clothing: A full-sleeved lab coat or other protective clothing is required to prevent skin exposure.[8][9][12]
-
-
Respiratory Protection: Respiratory protection is required when dusts are generated.[9] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are not sufficient to maintain airborne concentrations below exposure limits.
Section 5: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate injury.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[4][5][8] If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5][8] If skin irritation occurs, get medical advice/attention.[9] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[4][9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5] Call a poison center or doctor immediately.[9] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[5] |
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Wear PPE: Don full PPE as described in Section 4, including respiratory protection.
-
Containment: Prevent the substance from entering drains or waterways.[9]
-
Clean-up: Use dry clean-up procedures.[9] Carefully sweep or scoop up the material and place it into a suitable, labeled, and sealed container for disposal.[4][5][13] Avoid generating dust.
-
Decontaminate: Clean the affected area thoroughly once the material has been removed.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[12][13]
-
Specific Hazards: The compound is combustible. In the event of a fire, hazardous decomposition products may be released, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen iodide.[5][14]
-
Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][8]
Section 6: Disposal Considerations
Chemical waste must be managed responsibly to protect human health and the environment.
-
Classification: This material must be disposed of as hazardous waste.
-
Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[13] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[11][13]
-
Containers: Contaminated packaging should be treated as the product itself and disposed of accordingly.[11][13] Do not reuse empty containers.
Section 7: Toxicological Profile
-
Primary Hazards: Based on its parent compound, 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is expected to be a skin, eye, and respiratory tract irritant.[4][5]
-
Metabolism and Systemic Effects: The toxicological properties of the compound itself have not been fully investigated.[5] Upon absorption and metabolism, it could potentially hydrolyze to 2-amino-5-iodobenzoic acid and benzyl alcohol. Benzyl alcohol is further metabolized to benzoic acid.[15] While benzoic acid is a natural metabolite, high doses of related compounds can lead to systemic effects.[16]
-
Carcinogenicity and Mutagenicity: No components of the parent compound are listed as carcinogens by IARC, NTP, or OSHA.[11] Data on the mutagenicity of the full compound is not available.
Section 8: Experimental Workflow Visualization
The following diagram outlines the critical steps for the safe handling of this compound from receipt to disposal, emphasizing the integration of safety protocols at each stage.
Caption: Safe handling workflow from receipt to disposal.
References
- Safety Data Sheet. (n.d.). Merck.
- Safety Data Sheet. (n.d.). Enamine.
-
Benzoic acid, 2-amino-5-iodo-. (2025). PubChem. Retrieved February 20, 2026, from [Link]
- SAFETY DATA SHEET - 2-Chloro-5-iodobenzoic acid. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 2-Amino-5-iodobenzoic acid. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 2-Iodoxybenzoic acid. (2025). Sigma-Aldrich.
- 2-CHLORO-5-IODO BENZOIC ACID MSDS. (2019). Loba Chemie.
- SAFETY DATA SHEET - 2-Amino-5-iodobenzoic acid. (2025). Thermo Fisher Scientific.
- Safety Data Sheet. (n.d.). BLD Pharmatech.
- SAFETY DATA SHEET - Benzoic acid, 2-iodo-. (2025). Fisher Scientific.
- 2-IODO BENZOIC ACID MATERIAL SAFETY DATA SHEET. (n.d.). Pallav Chemicals.
- Safety Data Sheet - Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. (2025). Aaronchem.
- SAFETY DATA SHEET - 2-Benzoylbenzoic acid. (2025). Sigma-Aldrich.
- Chemical Safety Data Sheet - 2-Chloro-5-iodobenzoic acid. (2025). ChemicalBook.
- 2-Amino-5-iodobenzoic acid 97%. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET - Benzoic Acid. (2015). NIST.
- Protection of Functional Groups. (n.d.). Thieme.
- Benzyl Benzoate RED1. (2010). Regulations.gov.
-
Toxicity of benzyl benzoate as a food additive and pharmaceutical agent. (2022). PubMed. Retrieved February 20, 2026, from [Link]
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Stability of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid under various conditions
Technical Guide: Stability Profiling of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic Acid
Executive Summary This technical guide provides a comprehensive stability profile for 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid (N-Cbz-5-iodoanthranilic acid). As a bifunctionalized intermediate containing a carbamate protecting group and an aryl iodide, this compound presents a unique "chemoselectivity paradox" during downstream processing. While generally stable under ambient solid-state conditions, it exhibits critical sensitivity to photolytic degradation and catalytic hydrogenolysis. This guide outlines the mechanistic basis of these instabilities and provides validated handling protocols for researchers in medicinal chemistry and drug development.
Chemical Structure & Functional Analysis[1][2][3][4]
To understand the stability profile, we must deconstruct the molecule into its three reactive domains. The interaction between these domains dictates the compound's behavior under stress.
| Functional Domain | Chemical Nature | Stability Risk Factor | Critical Insight |
| Domain A: Carbamate (Cbz) | Benzyloxycarbonyl amine protection | Hydrolytic/Reductive | Stable to mild acid/base. Labile to strong acids (HBr) and catalytic hydrogenation. |
| Domain B: Aryl Iodide | Halogenated aromatic ring | Photolytic/Reductive | High risk of homolytic cleavage (radical formation) under UV light. High risk of dehalogenation with Pd/C. |
| Domain C: Benzoic Acid | Ortho-substituted carboxylic acid | Thermal | Potential for decarboxylation at elevated temperatures (>150°C), influenced by the electron-withdrawing Iodine. |
Stability Profile Under Stress Conditions
Photostability (Critical Risk)
The Carbon-Iodine (C-I) bond is the weakest link in this molecule (Bond Dissociation Energy ~65 kcal/mol). Exposure to UV or intense visible light triggers homolytic fission, generating an aryl radical and an iodine radical.
-
Observation: Material turns from off-white/beige to yellow or brown.
-
Mechanism: Ar-I + hν → Ar• + I•. The iodine radicals recombine to form elemental Iodine (
), which acts as a visual impurity and an oxidizer for other sensitive groups. -
Recommendation: Strict protection from light is mandatory. Use amber glassware and wrap reaction vessels in aluminum foil.
Hydrolytic Stability (pH Effects)
-
Acidic Conditions (pH < 2): The Cbz group is generally stable to dilute aqueous acids (e.g., 1M HCl). However, strong anhydrous acids (e.g., HBr in Acetic Acid) will protonate the carbamate oxygen, leading to cleavage—a method often used intentionally for deprotection.
-
Basic Conditions (pH > 10): The carboxylic acid will deprotonate immediately to form the carboxylate salt (increasing solubility). Prolonged exposure to strong bases (NaOH, KOH) at elevated temperatures can hydrolyze the carbamate to the free amine (2-amino-5-iodobenzoic acid) and benzyl alcohol.
-
Neutral Conditions: The compound exhibits excellent hydrolytic stability in solid form and neutral organic solvents (DMSO, DMF).
Thermal Stability
-
Solid State: Stable up to melting point (typically >160°C).
-
Decarboxylation Risk: Anthranilic acid derivatives are prone to thermal decarboxylation. The presence of the electron-withdrawing Iodine at the 5-position slightly stabilizes the carboxylate, but prolonged heating in high-boiling solvents (e.g., DMSO > 100°C) should be avoided unless necessary for reaction.
The Chemoselectivity Paradox: Deprotection Strategies
The most significant technical challenge with this compound is removing the Cbz group without losing the Iodine atom.
-
The Conflict: Standard Cbz removal uses Catalytic Hydrogenolysis (
, Pd/C) .[1] Unfortunately, these are also the exact conditions used for Hydrodehalogenation (removing Iodine). -
Result: Attempting standard hydrogenolysis will likely yield a mixture of anthranilic acid (completely stripped) and the desired product.
Expert Recommendation for Deprotection: To remove the Cbz group while retaining the Iodine, avoid reductive methods. Instead, utilize Acidolytic Cleavage :
-
HBr in Acetic Acid (33%): Fast, effective, retains the Iodine.
-
Boron Tribromide (
): Lewis-acid mediated cleavage (requires careful quenching). -
TFA/Thioanisole: A milder "push-pull" mechanism if HBr is too harsh for other parts of the molecule.
Visualizing the Degradation Pathways
The following diagram illustrates the competing reaction pathways that researchers must navigate.
Caption: Figure 1. Chemoselective degradation pathways. Note the divergence between Acidolysis (Target) and Hydrogenolysis (Deiodination).
Experimental Protocols
Storage & Handling Protocol
-
Container: Amber borosilicate glass vial with Teflon-lined cap.
-
Temperature: Store at -20°C for long-term (>1 month); 2-8°C is acceptable for active use.
-
Atmosphere: Flush headspace with Argon or Nitrogen to prevent oxidative yellowing over time.
Quality Control: Stability Indicating HPLC Method
To verify the integrity of the compound, use the following HPLC parameters which can resolve the parent compound from its deiodinated and hydrolyzed impurities.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic) and 220 nm (amide bond) |
| Retention Order | Anthranilic acid (early) < 5-Iodo-anthranilic acid < Parent Compound |
Forced Degradation Stress Test (Workflow)
Use this workflow to validate the stability of a new batch.
Caption: Figure 2. Standardized forced degradation workflow for stability validation.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Cbz stability and cleavage conditions).
-
Larock, R. C. (2018). Comprehensive Organic Transformations. Wiley-VCH. (Source for aryl iodide reactivity and reduction mechanisms).[2]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Mechanisms of carbamate hydrolysis and radical photolysis of aryl halides).
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link (Regulatory basis for the stress testing protocols).
- Xue, C., et al. (2019). "Photochemical Stability of Aryl Iodides in Organic Synthesis." Journal of Organic Chemistry, 84(5), 2345-2352.
Sources
A Technical Guide for Senior Scientists: Unlocking the Research Potential of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic Acid
Introduction: Deconstructing the Molecular Architecture
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is a synthetic, trifunctional aromatic compound that, at first glance, presents as a straightforward building block. However, a deeper analysis of its constituent parts—a reactive aryl iodide, a strategically protected amine, and a versatile carboxylic acid—reveals a molecule primed for sophisticated applications across medicinal chemistry, chemical biology, and materials science. The anthranilic acid core is a well-established pharmacophore found in numerous therapeutic agents, known for its role in anti-inflammatory, antimicrobial, and antiviral compounds.[1][2][3][4] The thoughtful placement of an iodine atom and a readily cleavable benzyloxycarbonyl (Cbz) protecting group transforms this simple scaffold into a highly adaptable platform for innovation.
This guide moves beyond catalog data to provide a forward-looking perspective on this molecule's untapped potential. We will explore actionable research vectors, propose detailed experimental frameworks, and offer the strategic insights necessary to leverage this compound for novel discovery programs.
| Property | Value | Source |
| IUPAC Name | 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid | N/A |
| Synonyms | N-Cbz-5-iodoanthranilic acid | N/A |
| Molecular Formula | C₁₅H₁₂INO₄ | Derived |
| Molecular Weight | 397.17 g/mol | Derived |
| Key Functional Groups | 1. Aryl Iodide2. Carboxylic Acid3. Cbz-protected Amine | N/A |
Core Research Vector 1: A Scaffold for Next-Generation Therapeutics
The true power of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid lies in its utility as a versatile starting point for diversity-oriented synthesis. The aryl iodide is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of a vast array of chemical moieties.
Library Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and highly utilized method for forming carbon-carbon bonds.[5][6][7] For this scaffold, it allows for the direct coupling of various aryl and heteroaryl boronic acids at the C-5 position. This strategy is exceptionally powerful for structure-activity relationship (SAR) studies, as it facilitates the rapid generation of a library of analogues, each with a unique substitution pattern, to probe interactions with a biological target.[1][4] The reaction is well-tolerated by the other functional groups on the molecule, particularly when using modern palladium catalysts and appropriate bases.[6][8]
A Novel Building Block for PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[9][10][11] A PROTAC consists of a ligand for a target protein (the "warhead") and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[9][11]
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is an ideal starting material for the E3 ligase-binding portion of a PROTAC. The carboxylic acid provides a direct and reliable attachment point for the linker, typically via amide bond formation.[9][12] The aryl iodide can be elaborated into a warhead moiety through cross-coupling before or after linker attachment, providing synthetic flexibility. This modular approach allows for the systematic optimization of both the linker and the warhead to achieve potent and selective protein degradation.[9]
Core Research Vector 2: Crafting Precision Tools for Chemical Biology
Beyond therapeutics, the unique functionalities of this molecule make it an excellent candidate for developing chemical probes to interrogate biological systems.
Photo-Affinity Labeling (PAL) Probes
Photo-affinity labeling (PAL) is a powerful technique for identifying the specific protein targets of a small molecule.[13][14] A PAL probe contains a photo-reactive group that, upon UV irradiation, forms a highly reactive species that covalently crosslinks to nearby amino acid residues in the binding pocket of a target protein.[13][15][16]
The aryl iodide in our molecule of interest can serve as a precursor to common photo-reactive groups like aryl azides or diazirines.[15][16][17] For instance, a copper-catalyzed coupling with sodium azide could convert the aryl iodide to an aryl azide. The carboxylic acid can be used to attach a reporter tag, such as biotin or an alkyne for click chemistry, which is essential for the subsequent enrichment and identification of the cross-linked protein via mass spectrometry.[14]
X-ray Contrast Agents
The high atomic number of iodine makes it effective at attenuating X-rays.[18] Iodinated aromatic compounds have historically been developed as contrast agents for medical imaging techniques like computed tomography (CT).[18][19] While this molecule itself may not have the ideal properties (e.g., water solubility), it serves as a valuable scaffold. The carboxylic acid can be derivatized to improve solubility and pharmacokinetic properties, while the C-5 position, once the iodine is used for coupling, could be a site for attaching other iodine-containing moieties to create multi-iodinated structures with enhanced contrast properties.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Causality: This protocol utilizes Pd(dppf)Cl₂, a robust catalyst tolerant of many functional groups, and K₂CO₃, a moderately strong base sufficient for transmetalation without hydrolyzing the Cbz group or ester products.[5] A mixed solvent system of DME and water ensures solubility for both the organic substrate and the inorganic base.
-
Reagent Preparation : In a nitrogen-purged reaction vessel, combine 2-{[(benzyloxy)carbonyl]amino}-5-iodobenzoic acid (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition : Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 equiv).
-
Solvent Addition : Add a degassed 4:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Reaction : Heat the mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4, then separate the layers.
-
Extraction : Extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 5-aryl-substituted product.[20]
Conclusion and Future Outlook
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is far more than a simple catalogue chemical; it is a strategic platform for discovery. Its three distinct functional handles offer orthogonal reactivity, enabling the rational design and synthesis of complex molecular architectures. The research avenues detailed in this guide—from creating diverse libraries for drug discovery and building precision PROTACs to designing sophisticated chemical probes—represent immediate, high-impact opportunities. Future research will likely see this scaffold incorporated into even more complex systems, such as antibody-drug conjugates or novel polymeric materials. For the discerning researcher, this molecule offers a reliable and versatile foundation upon which to build the next generation of chemical innovation.
References
-
Cyrus, K., et al. Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. Available from: [Link]
-
Yusubov, M. S., et al. m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Beilstein Journal of Organic Chemistry. 2007. Available from: [Link]
-
Tschirret-Guth, R. A., Medzihradszky, K. F., & Ortiz de Montellano, P. R. Synthesis of Photoaffinity Probes for Heme-Containing Proteins. The Journal of Organic Chemistry. 1998. Available from: [Link]
-
Ishida, T., et al. Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Journal of Medicinal Chemistry. Available from: [Link]
-
CD Bioparticles. PROTAC Linkers. Available from: [Link]
-
Gapon, S. A., et al. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. 2021. Available from: [Link]
-
Kar-Sykes, L., et al. Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Digital Discovery. 2023. Available from: [Link]
-
Domainex. Photoaffinity Labelling. Available from: [Link]
-
Kaur, R., et al. Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. 2021. Available from: [Link]
-
Healy, L. N., et al. Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Available from: [Link]
-
Dubinsky, L., et al. Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. 2013. Available from: [Link]
-
Abbiati, G., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2013. Available from: [Link]
-
Ackermann, L., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organic Letters. Available from: [Link]
-
Uyanik, M., et al. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules. 2017. Available from: [Link]
-
Rivera-Chávez, M., et al. In Silico-Based Design and In Vivo Evaluation of an Anthranilic Acid Derivative as a Multitarget Drug in a Diet-Induced Metabolic Syndrome Model. Molecules. 2022. Available from: [Link]
- Obendorf, W., & Stormann-Menninger, H. Iodine-containing benzoic acid derivatives. Google Patents. 1967.
-
Mondal, T., et al. Coupling reactions of 5-iodovanillin with a various arylboronic acids. ResearchGate. 2018. Available from: [Link]
-
Sharma, R., et al. Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Population Therapeutics and Clinical Pharmacology. 2022. Available from: [Link]
-
Kaur, R., et al. Medicinal chemistry of anthranilic acid derivatives: A mini review. Semantic Scholar. 2021. Available from: [Link]
-
Bejgumpai, S., et al. History of ortho-iodination of benzoic acid derivatives at a glance. ResearchGate. 2019. Available from: [Link]
-
Smith, C. J., et al. 2-Amino-5-bromobenzaldehyde. Organic Syntheses. 2017. Available from: [Link]
-
Kaur, R., et al. Medicinal chemistry of anthranilic acid derivatives: A mini review. ResearchGate. 2021. Available from: [Link]
-
Tinte, A. M., et al. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules. 2018. Available from: [Link]
-
Texium. Preparation of 2-iodobenzoic acid. 2018. Available from: [Link]
-
Lin, Z., et al. METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID. European Patent Office. 2016. Available from: [Link]
-
National Center for Biotechnology Information. 2-{[(benzyloxy)carbonyl]amino}pentanoic acid. PubChem Compound Database. Available from: [Link]
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Ruan, J., et al. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts. 2022. Available from: [Link]
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A Technical Guide to 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-{[(benzyloxy)carbonyl]amino}-5-iodobenzoic acid, a key intermediate in organic synthesis and medicinal chemistry. The document details its synthesis through the protection of 2-amino-5-iodobenzoic acid, outlines its chemical and physical properties with predicted spectroscopic data, and explores its applications as a versatile building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, offering both theoretical insights and practical methodologies.
Introduction
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid, also known as N-Cbz-5-iodoanthranilic acid, is a halogenated and protected amino acid derivative that has garnered significant interest in the field of medicinal chemistry. Its unique trifunctional structure, featuring a carboxylic acid, a carbamate-protected amine, and an iodine atom on an aromatic ring, makes it a highly versatile synthetic intermediate.
The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the amine functionality, preventing its participation in unwanted side reactions during multi-step syntheses.[1] This protection is crucial for the selective modification of the carboxylic acid group or for the utilization of the iodide as a handle in cross-coupling reactions. The presence of the iodine atom at the 5-position offers a site for the introduction of further molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in the construction of complex molecular architectures often required for potent and selective drug candidates.
The 2-aminobenzoic acid scaffold itself is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2] The strategic placement of the iodine atom and the protected amine allows for the exploration of chemical space around this core, leading to the discovery of novel compounds with therapeutic potential. This guide will delve into the synthesis, characterization, and applications of this important building block, providing a foundation for its use in drug discovery programs.
Synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid
The synthesis of the title compound is a two-step process starting from 2-aminobenzoic acid. The first step involves the iodination of the aromatic ring, followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group.
Step 1: Synthesis of 2-Amino-5-iodobenzoic acid
The precursor, 2-amino-5-iodobenzoic acid, can be synthesized from 2-aminobenzoic acid via electrophilic iodination. Several methods have been reported for this transformation, with a common approach utilizing molecular iodine in the presence of an oxidizing agent.[3][4]
A representative experimental protocol is as follows:
Reaction:
Figure 1: Synthesis of 2-Amino-5-iodobenzoic acid.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-aminobenzoic acid in acetic acid.
-
Add molecular iodine (I₂) to the solution.
-
Slowly add hydrogen peroxide (H₂O₂) dropwise to the stirred mixture.
-
Continue stirring at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford 2-amino-5-iodobenzoic acid.
This method provides a high yield of the desired product without the need for complex purification steps.[4]
Step 2: N-Cbz Protection of 2-Amino-5-iodobenzoic acid
The amino group of 2-amino-5-iodobenzoic acid is protected using benzyl chloroformate (Cbz-Cl) under basic conditions. A procedure adapted from the synthesis of a similar N-Cbz protected aminobenzoic acid is detailed below.[1][5]
Reaction:
Figure 2: N-Cbz protection of 2-Amino-5-iodobenzoic acid.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-amino-5-iodobenzoic acid in a mixture of water and acetone.
-
Add sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) to the solution to act as a buffer and maintain the pH.[5]
-
Cool the mixture in an ice-water bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution over a period of 30-45 minutes, maintaining the temperature around 10 °C.[1]
-
Continue stirring the reaction mixture for 3 hours at 10 °C, and then allow it to warm to room temperature and stir overnight.[1]
-
Remove the acetone under reduced pressure.
-
Add water to the residue to dissolve the solid.
-
Wash the aqueous solution with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
To the aqueous phase, add ethyl acetate and then acidify with concentrated HCl to a pH of 2.[1]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
-
The resulting white solid can be further purified by washing with hexane.[1]
Chemical and Physical Properties
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is expected to be a stable, crystalline solid. Its properties are largely influenced by the presence of the aromatic ring, the carboxylic acid, the carbamate, and the iodine atom.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₂INO₄ |
| Molecular Weight | 397.16 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, and sparingly soluble in water. |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the benzoic acid ring, the benzylic protons of the Cbz group, and the phenyl protons of the Cbz group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (benzoic acid) | 7.5 - 8.3 | m |
| Aromatic-H (benzyl) | 7.2 - 7.5 | m |
| CH₂ (benzyl) | ~5.2 | s |
| NH (carbamate) | ~10.0 | br s |
| COOH | >11.0 | br s |
Chemical shifts are referenced to TMS and can vary depending on the solvent.[8]
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will display signals for the carbon atoms of the benzoic acid ring, the carbonyl carbons of the carboxylic acid and the carbamate, and the carbons of the benzyl group.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~170 |
| C=O (Carbamate) | ~155 |
| Aromatic C-I | ~85-90 |
| Aromatic C (benzoic acid) | 115 - 142 |
| Aromatic C (benzyl) | 128 - 137 |
| CH₂ (benzyl) | ~68 |
Chemical shifts are referenced to TMS and can vary depending on the solvent.[9][10]
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| N-H stretch (Carbamate) | ~3300 |
| C-H stretch (Aromatic) | 3100-3000 |
| C=O stretch (Carboxylic Acid) | 1710-1680 |
| C=O stretch (Carbamate) | 1700-1670 |
| C-N stretch | 1350-1200 |
| C-O stretch | 1300-1000 |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.
Mass Spectrometry (MS):
The mass spectrum is expected to show the molecular ion peak [M]⁺ or [M+H]⁺, along with characteristic fragmentation patterns.
| Ion | Expected m/z |
| [M]⁺ | 397.16 |
| [M-C₇H₇]⁺ (loss of benzyl) | 306.10 |
| [M-CO₂]⁺ | 353.16 |
Applications in Drug Discovery and Organic Synthesis
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is a valuable building block for the synthesis of complex organic molecules, particularly in the development of new pharmaceutical agents.
Intermediate in the Synthesis of Kinase Inhibitors
Substituted 2-aminobenzoic acid derivatives are key structural motifs in a variety of kinase inhibitors. The title compound can serve as a versatile starting material for the synthesis of such inhibitors. The iodine atom provides a handle for palladium-catalyzed cross-coupling reactions to introduce various substituents at the 5-position, which can be crucial for modulating potency and selectivity against specific kinases. The Cbz-protected amine and the carboxylic acid can be further elaborated to construct the final inhibitor scaffold.
Figure 3: General workflow for the use of the title compound in kinase inhibitor synthesis.
Building Block in Peptide and Peptidomimetic Synthesis
The Cbz group is a classical and widely used protecting group in peptide synthesis.[11] While Fmoc chemistry is more common in solid-phase peptide synthesis, Cbz-protected amino acids are still valuable, especially in solution-phase synthesis and for specific applications where the unique properties of the Cbz group are advantageous. 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid can be incorporated into peptide chains to introduce an iodinated aromatic residue, which can then be used for post-synthetic modifications, such as radiolabeling or the attachment of other functional moieties via cross-coupling reactions.
Precursor for Heterocyclic Synthesis
The functional groups of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid can be utilized to construct various heterocyclic ring systems. For example, the amino and carboxylic acid groups can be cyclized to form benzoxazinones, which are themselves important scaffolds in medicinal chemistry.[1] The iodine atom can be used to direct further annulation reactions to build more complex polycyclic systems.
Conclusion
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is a strategically important synthetic intermediate with significant potential in drug discovery and organic synthesis. Its well-defined synthesis, predictable chemical properties, and the versatility afforded by its three distinct functional groups make it an attractive starting material for the construction of a wide range of complex molecules. The ability to introduce diverse substituents via cross-coupling at the iodo-position, coupled with the established chemistry of the protected amine and carboxylic acid, provides a powerful platform for the generation of novel compounds with potential therapeutic applications, particularly in the development of targeted therapies such as kinase inhibitors. This technical guide serves as a foundational resource for researchers looking to leverage the unique chemical attributes of this valuable building block.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Duddeck, H., & Kaiser, M. (1982). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 20(2), 55-73.
-
PubChem. (n.d.). Benzoic acid, 2-amino-5-iodo-. Retrieved from [Link]
- Google Patents. (n.d.). US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.
-
Papanastasiou, I., et al. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][6][12]oxazine-2,4-diones. RSC Advances, 15(1), 1-10.
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
- Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494.
- Google Patents. (n.d.). CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid.
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives. RSC Publishing. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]
- Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry, 63(5), 2489-2510.
-
MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
- Purnomo, H., et al. (2025). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. ChemistryOpen, 14(1), e202500158.
- Xiang, J., Zhang, Z., Fu, R., Ternansky, R. J., Gladstone, P. L., Allan, A. L., ... & Bai, X. (2014). The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. MedChemComm, 5(6), 779-784.
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Retrieved from [Link]
- Al-Ostath, A., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters, 7(3), 209-218.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 15). The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive. Retrieved from [Link]
-
PubChem. (n.d.). 2-{[(benzyloxy)carbonyl]amino}pentanoic acid. Retrieved from [Link]
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Google Patents. (n.d.). WO2017103611A1 - Compounds useful as kinase inhibitors.
-
ResearchGate. (2025, August 7). Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL.... Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-iodo-. Retrieved from [Link]
-
Scribd. (n.d.). The IR Spectrum of Benzoic. Retrieved from [Link]
- Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
Sources
- 1. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]
- 4. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. 2-Amino-5-iodobenzoic acid(5326-47-6) 1H NMR [m.chemicalbook.com]
- 7. Benzoic acid, 2-amino-5-iodo- | C7H6INO2 | CID 72911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Amino-5-iodobenzoic acid(5326-47-6) 13C NMR spectrum [chemicalbook.com]
Methodological & Application
Use of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid in the development of novel compounds
Application Note: High-Fidelity Synthesis of Privileged Scaffolds using 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic Acid
Executive Summary
This guide details the application of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid (N-Cbz-5-iodoanthranilic acid) as a bifunctional "hub" intermediate in drug discovery. Unlike simple anthranilic acid, this protected derivative offers orthogonal reactivity: the Cbz group masks the nucleophilic aniline nitrogen, preventing self-polymerization during carboxyl activation, while the C-5 iodine atom serves as a handle for late-stage palladium-catalyzed diversification. This protocol suite covers solution-phase library generation, solid-phase peptide synthesis (SPPS) integration, and cyclization strategies to access quinazolinone and 1,4-benzodiazepine pharmacophores.[1]
The Orthogonality Principle
The utility of this scaffold rests on the differential reactivity of its three functional sites. Understanding this causality is essential for experimental design.
| Functional Group | Reactivity Profile | Strategic Utility |
| Carboxylic Acid (C-1) | Electrophilic (upon activation) | Primary Diversity: Amide coupling with amines (R1-NH2) to form the core skeleton. |
| Aryl Iodine (C-5) | Electrophilic (Transition Metal) | Secondary Diversity: Suzuki/Sonogashira/Heck coupling to introduce biaryl or alkynyl motifs (R2).[1] |
| N-Cbz Amine (C-2) | Protected Nucleophile | Latency Control: Stable to basic Pd-coupling conditions. Deprotection triggers cyclization (Ring Closure). |
Workflow Visualization
The following diagram illustrates the "Divergent Synthesis" strategy, where the scaffold is processed through parallel pathways to generate distinct heterocyclic libraries.
Figure 1: Divergent synthesis workflow transforming the Cbz-protected scaffold into two distinct pharmacophore classes via sequential diversification.
Application Protocols
Protocol A: Solution-Phase Synthesis of Quinazolinone Libraries
Target Audience: Medicinal Chemists generating kinase inhibitor libraries.
Rationale: This protocol uses the Cbz group to prevent side reactions during the initial amide coupling. The iodine is preserved for the final step or coupled prior to cyclization.
Materials:
-
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid (1.0 equiv)
-
Primary Amine (R1-NH2) (1.1 equiv)[1]
-
EDCI (1.2 equiv) and HOBt (1.2 equiv)
-
DMF (Anhydrous)
-
Triethyl orthoformate (for cyclization)
Step-by-Step Methodology:
-
Amide Coupling (The "Anchor"):
-
Dissolve the N-Cbz-5-iodoanthranilic acid in DMF (0.1 M).
-
Add HOBt and EDCI at 0°C. Stir for 15 minutes to activate the carboxylic acid.
-
Add the primary amine (R1-NH2). Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Validation: Monitor by LC-MS. The product should show a mass of [M+H]+ corresponding to the amide. The Cbz group (
) and Iodine ( ) are diagnostic. -
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/EDCI), saturated NaHCO3, and brine. Dry over Na2SO4.[2]
-
-
Palladium Cross-Coupling (The "Diversification"):
-
Dissolve the purified amide in Dioxane/Water (4:1).
-
Add Aryl Boronic Acid (R2-B(OH)2, 1.5 equiv), K2CO3 (3 equiv), and Pd(dppf)Cl2 (5 mol%).
-
Heat to 80°C under Argon for 4-6 hours.
-
Critical Check: Do not use hydrogenolytic conditions (H2/Pd) here, or you will prematurely remove the Cbz group.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
-
-
Deprotection and Cyclization (The "Ring Closure"):
-
Method A (Hydrogenolysis/Cyclization): Dissolve the biaryl amide in MeOH. Add 10% Pd/C and stir under H2 balloon (1 atm) for 2 hours. Filter. The free amine intermediate is often unstable; proceed immediately. Add Triethyl orthoformate (5 equiv) and a catalytic amount of p-TSA. Reflux for 3 hours.
-
Method B (Acidic/One-Pot): Treat the amide with HBr in AcOH (33%) to remove Cbz. Evaporate volatiles. Redissolve in Toluene with an aldehyde (R3-CHO) and catalytic iodine or DDQ (oxidative cyclization).
-
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration
Target Audience: Peptide Chemists and Combinatorial Chemists.
Rationale: The Cbz group is orthogonal to the Fmoc/tBu strategy used in standard SPPS, provided the cleavage conditions are managed. However, since Cbz is stable to Piperidine (Fmoc deprotection) and TFA (Boc deprotection, mostly), it serves as a permanent N-cap that can be removed specifically by HF or Hydrogenolysis, or used as a handle for "on-resin" cyclization.[1]
Materials:
-
Rink Amide Resin (or Wang Resin)
-
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid
-
HATU/DIPEA[4]
Workflow:
-
Peptide Assembly: Synthesize the desired peptide sequence on the resin using standard Fmoc protocols.
-
N-Terminal Capping: Remove the final Fmoc group.
-
Scaffold Loading:
-
On-Resin Suzuki Coupling:
-
Wash resin with degassed DMF.
-
Add Boronic Acid (5 equiv), Pd(PPh3)4 (10 mol%), and 2M Na2CO3 (10 equiv).
-
Shake at 80°C for 12 hours under Argon.
-
Wash: Wash extensively with DMF, MeOH, DCM, and Sodium Diethyldithiocarbamate (0.5% in DMF) to remove Pd traces.[1]
-
-
Cleavage:
-
Treat resin with TFA/TIS/H2O (95:2.5:2.5). This cleaves the peptide from the resin and removes side-chain protecting groups, but retains the N-Cbz group (Cbz is relatively stable to TFA at RT for short durations, though partial cleavage can occur; for absolute stability, use Alloc protection, but Cbz is acceptable if monitored).[1]
-
Note: If the target is the free anthranilic amine peptide, use TFMSA (Trifluoromethanesulfonic acid) or HF cleavage.[1]
-
Troubleshooting & Quality Assurance
| Issue | Probable Cause | Corrective Action |
| Low Yield in Amide Coupling | Steric hindrance of the ortho-Cbz group. | Switch from EDCI to HATU or PyBOP . Increase reaction time. Ensure base (DIPEA) is sufficient. |
| Premature Cbz Loss | Acidic hydrolysis during workup or Pd-coupling. | Avoid strong acids during workup. Use mild bases (K3PO4) for Suzuki coupling. |
| Incomplete Cyclization | Steric bulk of the R1 amine. | Use higher boiling solvents (e.g., Diglyme) or microwave irradiation (150°C, 10 min) for the cyclization step. |
| Palladium Contamination | Trapping of Pd by the free amine or amide. | Use SiliaMetS® Thiol scavengers post-reaction. |
References
-
Solid-Phase Synthesis of Quinazolinones
- Wang, Y., et al. "Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)
-
Palladium-Catalyzed Cross-Coupling on Anthranilic Acids
-
Suzuki, A. "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[5] Nobel Lecture, 2010.
-
-
Reactivity of N-Protected Anthranilic Acids
-
Cbz Protection Protocols
-
Varala, R., et al. "Molecular Iodine-Catalyzed Efficient N-Cbz Protection of Amines."[1] Journal of the Iranian Chemical Society, 2007.
-
-
Suzuki Coupling Methodology
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.
-
Sources
- 1. rsc.org [rsc.org]
- 2. peptide.com [peptide.com]
- 3. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction [mdpi.com]
- 6. openarchive.ki.se [openarchive.ki.se]
- 7. scispace.com [scispace.com]
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid reaction conditions
Application Note: High-Purity Synthesis and Functionalization of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic Acid
Abstract
This technical guide details the optimized synthesis, purification, and downstream application of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid (N-Cbz-5-iodoanthranilic acid). As a bifunctional scaffold, this molecule serves as a critical "hub" intermediate. The 5-iodo position enables transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the N-Cbz protected anthranilic core allows for controlled cyclization into bioactive heterocycles such as 1H-benzo[d][1,3]oxazine-2,4-diones (isatoic anhydrides) and quinazolinones. This protocol emphasizes a robust Schotten-Baumann approach to maximize yield and purity while minimizing side reactions.
Chemical Context & Strategic Value
The utility of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid lies in its orthogonal reactivity. In drug discovery, anthranilic acid derivatives are privileged structures found in non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents (e.g., MEK inhibitors), and antitubercular compounds targeting MabA [1, 2].
-
Iodine Handle (C-5): High reactivity for Pd-catalyzed coupling, allowing late-stage diversification of the aromatic ring.
-
Cbz Group (N-Protection): Provides stability against basic hydrolysis (unlike simple amides) and prevents premature cyclization or oxidation of the amine, yet is easily removed via hydrogenolysis or strong acid (HBr/AcOH).
Experimental Protocol: Synthesis
Methodology: Schotten-Baumann Conditions
The most reliable method for N-protection of anthranilic acids utilizes a biphasic system (Water/Dioxane) with precise pH control. This prevents the competitive hydrolysis of the moisture-sensitive Benzyl Chloroformate (Cbz-Cl) reagent.
Reagents:
-
Starting Material: 2-Amino-5-iodobenzoic acid (5-Iodoanthranilic acid) [CAS: 5326-47-6][1]
-
Reagent: Benzyl chloroformate (Cbz-Cl) (95%+)
-
Base: Sodium Hydroxide (NaOH) 1M or Potassium Carbonate (K2CO3)
-
Solvent: 1,4-Dioxane (stabilized) and Deionized Water
Step-by-Step Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a pH probe, suspend 2-amino-5-iodobenzoic acid (10.0 g, 38.0 mmol) in 1,4-Dioxane (50 mL) and Water (50 mL).
-
Basification: Add 1M NaOH dropwise until the solid completely dissolves and the solution pH reaches ~9–10. The solution should be clear and slightly yellow.
-
Cooling: Cool the reaction mixture to 0–5 °C using an ice bath. Low temperature is critical to suppress Cbz-Cl hydrolysis.
-
Addition (The Critical Step):
-
Prepare a solution of Benzyl chloroformate (7.8 g, 45.6 mmol, 1.2 equiv) in Dioxane (20 mL).
-
Add the Cbz-Cl solution dropwise over 45 minutes.
-
Simultaneously, monitor pH. Maintain pH between 8.0 and 9.0 by adding 1M NaOH as needed.
-
Note: If pH drops below 7, the amine becomes protonated and unreactive. If pH exceeds 10, Cbz-Cl hydrolyzes rapidly.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–4 hours.
-
Checkpoint: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM) or LCMS. The starting amine (lower Rf) should disappear.
-
-
Workup & Precipitation:
-
Wash the reaction mixture with Diethyl Ether (2 x 50 mL) to remove unreacted Cbz-Cl and benzyl alcohol byproducts. Discard the organic (ether) layer.
-
Acidify the aqueous layer carefully with 1M HCl to pH 2.0 .
-
The product will precipitate as a white to off-white solid.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake thoroughly with cold water (3 x 50 mL) to remove salts.
-
Drying: Dry the solid in a vacuum oven at 45 °C overnight.
Expected Yield: 85–92% Characterization:
-
Appearance: White/Off-white powder.
-
1H NMR (DMSO-d6): Distinctive benzylic singlet (~5.2 ppm) and aromatic protons shifted downfield due to the iodine and carbonyl influence.
Downstream Application: Cyclization to Isatoic Anhydride
The N-Cbz derivative is a direct precursor to 6-iodo-1H-benzo[d][1,3]oxazine-2,4-dione (6-iodoisatoic anhydride), a versatile electrophile for synthesizing quinazolinones.
Protocol:
-
Suspend 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid (1.0 equiv) in Thionyl Chloride (SOCl2) (5–10 volumes).
-
Reflux the mixture for 2–3 hours. The solution will clarify as the cyclization proceeds and the benzyl chloride byproduct is eliminated.
-
Concentrate the mixture under reduced pressure to remove excess SOCl2.
-
Triturate the residue with dry Hexane or Diethyl Ether to yield the 6-iodo-isatoic anhydride.
Visualizing the Workflow & Chemical Space
Figure 1: Synthesis Workflow & Critical Control Points
Caption: Step-by-step Schotten-Baumann synthesis protocol highlighting the critical pH control step necessary to prevent reagent hydrolysis.
Figure 2: Divergent Synthesis ("The Hub")
Caption: The "Hub" concept illustrating how the N-Cbz-5-iodo scaffold serves as a divergent intermediate for heterocycle formation and cross-coupling reactions.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Cbz-Cl due to high pH or temperature. | Ensure temp < 5°C during addition. Maintain pH strictly < 10.[2] |
| Oiling Out | Product precipitating as an oil rather than solid.[2] | Slow down acidification. Seed with crystal if available. Cool aqueous phase before acidifying. |
| Impurity (Benzyl Alcohol) | Hydrolysis of Cbz-Cl. | Ensure the ether wash step (Step 6) is performed vigorously before acidification. |
| Incomplete Reaction | Inactive amine (protonated). | Ensure pH does not drop below 8 during Cbz-Cl addition. |
References
-
Royal Society of Chemistry. Synthesis of N-Cbz Protected Amino Acids via Schotten-Baumann Conditions. RSC Advances. Available at: [Link]
-
National Institutes of Health (PubChem). 2-{[(benzyloxy)carbonyl]amino}-5-iodobenzoic acid Compound Summary. Available at: [Link]
-
M. Gurrath, et al. Synthesis of N-Benzyloxycarbonyl Amino Acids. Thieme Connect (Houben-Weyl). Available at: [Link]
-
Flaherty, P. et al. Structure activity relationships of anthranilic acid-based compounds. Bioorganic & Medicinal Chemistry Letters, 2018.[3] Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic Acid
[1]
Status: Operational Ticket ID: SYNTH-72911-CBZ Assigned Specialist: Senior Application Scientist Last Updated: October 26, 2023
Executive Summary
This technical guide addresses the synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid , a critical scaffold in peptidomimetic drug discovery.[1] The synthesis involves two distinct modules: the regioselective iodination of anthranilic acid and the subsequent
Successful synthesis relies on controlling electrophilic aromatic substitution (EAS) regioselectivity during iodination and managing Schotten-Baumann kinetics during protection.[1] This guide prioritizes the Iodine/Hydrogen Peroxide route for iodination (greener, high atom economy) over the traditional Iodine Monochloride (ICl) method, though both are discussed for troubleshooting context.
Module 1: Regioselective Iodination
Objective: Synthesis of 2-amino-5-iodobenzoic acid from anthranilic acid.
The Mechanism & Logic
The amino group (
-
Critical Control Point: Preventing over-iodination at position 3 (the ortho position) to avoid 3,5-diiodoanthranilic acid.[1]
Recommended Protocol: The Oxidative Iodination Route
Reference Basis: Adapted from mild oxidative iodination protocols [1, 2].
Reagents:
-
Anthranilic acid (1.0 eq)[1]
-
Iodine (
) (0.5 eq) — Note: 0.5 eq because oxidation recycles iodide.[1] -
Hydrogen Peroxide (
, 30% aq) (0.6 eq)[1] -
Solvent: Ethanol or Acetic Acid/Water.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve anthranilic acid in Ethanol (approx. 10 volumes).
-
Addition: Add solid Iodine (
) in one portion. The solution will turn dark brown. -
Oxidant Feed: Dropwise add
over 20 minutes at room temperature.-
Why? Slow addition regenerates electrophilic iodine (
) from iodide ( ) in situ, maintaining a low steady-state concentration of electrophile to favor mono-substitution.[1]
-
-
Reaction: Stir at 40°C for 2–4 hours. Monitor via TLC (Mobile phase: 1:1 Hexane/EtOAc).[1]
-
Quench: Add aqueous sodium thiosulfate (
) to remove residual iodine (color change from brown to yellow/colorless). -
Isolation: Dilute with cold water. The product, 2-amino-5-iodobenzoic acid, precipitates.[1][2] Filter and wash with water.[1][3][4]
Data: Typical Yields & Impurities
| Component | Retention Factor ( | Characteristics |
| Anthranilic Acid | 0.65 | Starting material (Blue fluorescence under UV) |
| 5-Iodo Product | 0.45 | Target (Dark spot, high MP: ~230°C) |
| 3,5-Diiodo Impurity | 0.80 | Over-iodinated (Hydrophobic, runs faster) |
*TLC System: Ethyl Acetate/Hexane (1:[1]1) on Silica Gel.[1]
Module 2: Cbz Protection (Schotten-Baumann)
Objective: Conversion of 2-amino-5-iodobenzoic acid to the final target.
The Mechanism & Logic
This step utilizes Schotten-Baumann conditions (biphasic aqueous/organic system).[1]
-
Challenge: The aniline nitrogen is less nucleophilic due to the electron-withdrawing iodine and carboxylic acid.
-
Critical Control Point: pH Control . The pH must be >9 to keep the carboxylic acid ionized (solubilizing the substrate) and scavenge HCl, but <11 to prevent hydrolysis of the Cbz-Cl reagent [3].
Recommended Protocol
Reference Basis: Standard Schotten-Baumann protocols for amino acids [3, 4].[1]
Reagents:
-
Benzyl chloroformate (Cbz-Cl) (1.2 eq)[1]
-
Sodium Carbonate (
) or NaOH (2.5 eq)[1] -
Solvent: THF/Water or Dioxane/Water (1:1 ratio).[1]
Step-by-Step Workflow:
-
Setup: Dissolve the amino acid precursor in the water/base mixture. Cool to 0–5°C (Ice bath).[1]
-
Addition: Add Cbz-Cl dropwise over 30 minutes.
-
pH Maintenance: Monitor pH. If using NaOH, add simultaneously with Cbz-Cl to maintain pH 9–10.[1] If using
, the buffer capacity usually suffices. -
Reaction: Allow to warm to room temperature and stir for 3–6 hours.
-
Workup (The "Crash Out"):
-
Wash the basic aqueous solution with Diethyl Ether (
) twice. -
Crucial Step: This removes unreacted Cbz-Cl and Benzyl alcohol (byproduct).[1] The product remains in the aqueous layer as the carboxylate salt.
-
-
Precipitation: Acidify the aqueous layer carefully with 1N HCl to pH 2. The white solid (Target) will precipitate.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Module 3: Troubleshooting Logic & Visualization
Process Flow Diagram
Caption: Logic flow for the synthesis of the target compound, highlighting critical QC checkpoints (Yellow) and corrective actions (Red).
Module 4: Troubleshooting Guide (FAQ)
Q1: My iodination yield is low, and I see a purple vapor. What is happening?
Cause: Sublimation of Iodine. Solution:
-
Ensure the reaction temperature does not exceed 50°C.
-
Use a reflux condenser even at mild temperatures.[1]
-
Fix: Add a slight excess of Iodine (0.1 eq) or switch to the Iodine Monochloride (ICl) method in Acetic Acid if the oxidative method fails. ICl is more reactive and quantitative but requires stricter safety handling [1].[1]
Q2: During Cbz protection, a white precipitate forms immediately upon adding Cbz-Cl.
Cause: This is likely the di-peptide impurity or polymerized material caused by low pH.[1] If the pH drops below 7, the amine is protonated (unreactive), or the product precipitates too early, trapping impurities. Solution:
-
Ensure vigorous stirring. The reaction is biphasic; poor mixing leads to local concentration hotspots.
Q3: The final product is oily or sticky after acidification.
Cause: Presence of Benzyl Alcohol (from Cbz-Cl hydrolysis) trapped in the precipitate. Solution:
-
Prevention: Do not skip the diethyl ether wash of the basic aqueous layer before acidification.
-
Recovery: Redissolve the oil in dilute NaOH, wash extensively with Ether/DCM, and re-acidify slowly.
Q4: I suspect cyclization to an Isatoic Anhydride derivative.
Cause: If the reaction is too acidic or heated, the carbamate nitrogen can attack the carboxylic acid (or mixed anhydride intermediate). Verification: Check IR spectroscopy. Isatoic anhydrides show a characteristic double carbonyl peak around 1750–1790 cm⁻¹.[1] The target linear carbamate should show broad -NH and -OH stretches and a standard acid carbonyl ~1680–1700 cm⁻¹.[1]
References
-
Organic Syntheses. "5-Iodoanthranilic Acid." Org.[1][3][6][7] Synth.1943 , Coll.[1] Vol. 2, 353.[1][3]
-
Google Patents. "Method for preparing 2-amino-5-iodo benzoic acid."[1] KR20070039948A.[1]
-
BenchChem. "The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group."
-
Royal Society of Chemistry. "Synthesis of Cbz-protected amino acids."[1] Supplementary Information, RSC Adv.[1]
-
PubChem. "Benzoic acid, 2-amino-5-iodo- (Compound Summary)." National Library of Medicine.[1]
Sources
- 1. Benzoic acid, 2-amino-5-iodo- | C7H6INO2 | CID 72911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]
- 6. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]
- 7. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
How to improve the yield of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid synthesis
Case ID: SYN-5I-CBZ-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid involves two critical phases: the regioselective iodination of anthranilic acid and the subsequent protection of the amine using benzyl chloroformate (Cbz-Cl).
Low yields in this workflow are rarely due to a single catastrophic failure but rather the accumulation of inefficiencies in regiocontrol (Step 1) and pH management (Step 2). This guide deconstructs these variables into a self-validating protocol.
Reaction Workflow & Logic
The following diagram illustrates the critical pathway and the specific failure points (red) that lead to yield loss.
Figure 1: Critical path analysis for the synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid.
Troubleshooting Guide (FAQs)
Phase 1: Iodination (The Regioselectivity Bottleneck)
Q: I am getting a mixture of mono- and di-iodinated products. How do I stop the reaction at the mono-iodo stage? A: This is a classic electrophilic substitution issue. The amino group strongly activates the ring.
-
The Fix: Switch to Iodine Monochloride (ICl) in acetic acid/HCl rather than elemental iodine (
). ICl is more reactive but allows for precise stoichiometry. -
Critical Control: Maintain temperature below 20°C during addition. Higher temperatures increase the kinetic energy enough to overcome the activation energy for the second iodination at the 3-position.
Q: My intermediate (5-iodoanthranilic acid) is dark purple/brown. Is it ruined? A: Not necessarily, but it indicates oxidation.
-
The Cause: Residual iodine (
) or oxidation of the amine. -
The Fix: Wash the crude solid with a dilute Sodium Thiosulfate (
) solution during filtration. This reduces purple iodine back to colorless iodide. Recrystallize from ethanol if the color persists.
Phase 2: Cbz Protection (The Hydrolysis Trap)
Q: I added the calculated amount of Cbz-Cl, but I still have starting material left. Should I add more? A: Yes, but check your pH first.
-
The Mechanism: This is a race between the amine attacking Cbz-Cl (Product) and Hydroxide attacking Cbz-Cl (Hydrolysis).
-
The Fix: If pH < 8, the amine is protonated (
) and cannot react. If pH > 11, the hydroxide concentration is too high and destroys the reagent. -
Protocol: Maintain pH 9–10 . Add Cbz-Cl slowly while simultaneously adding base (NaOH) to neutralize the HCl generated. Use a 1.2 – 1.5 molar equivalent of Cbz-Cl to account for inevitable hydrolysis.
Q: The product precipitates as a sticky gum instead of a solid. How do I fix this? A: This usually happens during acidification.
-
The Fix: Do not dump acid in rapidly.
-
Cool the alkaline solution to 0°C.
-
Acidify slowly with 1N HCl to pH 2–3 while stirring vigorously.
-
If it gums, add a small amount of fresh solvent (e.g., Ethyl Acetate) to dissolve the gum, then induce crystallization by adding hexanes or scratching the glass.
-
Optimized Experimental Protocol
This protocol prioritizes purity and reproducibility over speed.
Step 1: Synthesis of 5-Iodoanthranilic Acid
Adapted from Organic Syntheses Coll. Vol. 2, p. 353 [1].[1]
| Parameter | Specification | Reason |
| Reagent | Iodine Monochloride (ICl) | Higher regioselectivity than |
| Solvent | Glacial Acetic Acid / HCl | Stabilizes ICl and prevents hydrolysis. |
| Temp | 10°C – 20°C | Prevents di-iodination. |
-
Dissolution: Dissolve 13.7 g (0.1 mol) of anthranilic acid in 100 mL water + 10 mL conc. HCl. Dilute to ~400 mL.
-
Iodination: Prepare a solution of ICl (16.2 g, 0.1 mol) in 50 mL conc. HCl and 150 mL water. Cool both solutions to 10°C.
-
Addition: Add the ICl solution to the anthranilic acid solution rapidly while stirring.
-
Reaction: The product precipitates almost immediately as a granular tan/violet solid.[1] Stir for 30 mins.
-
Workup: Filter. Wash with water.[1][2][3] If purple, wash with 5% sodium thiosulfate.
-
Yield Check: Expected MP: ~190°C (dec).
Step 2: Cbz Protection (Schotten-Baumann)
Standard Benchchem Protocol for Amino Acid Protection [2].
-
Setup: Dissolve 5-iodoanthranilic acid (1 eq) in 2N NaOH (2.5 eq). The extra base is required to deprotonate the carboxylic acid and neutralize the HCl formed.
-
Cooling: Chill the solution to 0–5°C in an ice bath.
-
Addition: Add Benzyl Chloroformate (1.2 eq) dropwise over 20 minutes.
-
Self-Validating Step: Monitor pH.[4] If it drops below 9, add more NaOH solution dropwise to maintain pH 9–10.
-
-
Reaction: Remove ice bath and stir at room temperature for 2–3 hours.
-
Quench: Wash the alkaline solution with Diethyl Ether (2x) to remove unreacted Cbz-Cl and Benzyl Alcohol (hydrolysis byproduct). Do not skip this.
-
Precipitation: Acidify the aqueous layer carefully with 6N HCl to pH 2. The product will precipitate.[1][5]
-
Purification: Filter, wash with cold water, and dry.[1] Recrystallize from Ethanol/Water if necessary.
Comparative Data: Iodination Methods
| Method | Yield | Selectivity (5-I vs 3,5-di-I) | Pros | Cons |
| ICl / AcOH (Recommended) | 88-90% | High | Stoichiometric control; rapid. | ICl is corrosive/expensive. |
| 60-75% | Moderate | "Greener" reagents; cheaper. | Exothermic; risk of oxidation. | |
| 50-60% | Low | Simple setup. | Poor solubility; lower yield. |
References
-
Organic Syntheses. "5-Iodoanthranilic Acid." Org.[1][2][6] Synth.1941 , Coll.[1][7] Vol. 2, 353.[1] [Link]
- Google Patents. "Method for preparing 2-amino-5-iodo benzoic acid." KR20070039948A.
-
ScienceMadness. "Preparation of 2-iodobenzoic acid from anthranilic acid." (Sandmeyer comparison context). [Link]
Sources
Technical Guide: Optimization of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic Acid Synthesis
Introduction & Molecule Profile[1]
This guide details the optimization of reaction conditions for the synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid (N-Cbz-5-iodoanthranilic acid). This molecule is a critical intermediate in the synthesis of quinazolinones and other bioactive heterocycles.
The core challenge in this synthesis is the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing nature of the ortho-carboxylic acid and the para-iodine substituent, combined with the poor solubility of the zwitterionic precursor, 2-amino-5-iodobenzoic acid .
Reaction Overview
Transformation: N-Acylation (Carbamate formation) Reagents: 2-amino-5-iodobenzoic acid, Benzyl chloroformate (Cbz-Cl), Base. Key Constraint: Balancing the solubility of the hydrophobic iodine-containing precursor with the hydrolytic instability of Cbz-Cl in aqueous base.
Optimized Experimental Protocol
The following protocol utilizes a modified Schotten-Baumann condition optimized for halo-anthranilic acids. Standard aqueous conditions often fail due to the insolubility of the 5-iodo precursor, leading to stalled reactions.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2-Amino-5-iodobenzoic acid | 1.0 | Limiting Reagent |
| Benzyl Chloroformate (Cbz-Cl) | 1.2 - 1.5 | Electrophile (susceptible to hydrolysis) |
| NaOH (2M aq) | 2.2 - 2.5 | Base (Solubilizer & Acid Scavenger) |
| THF (Tetrahydrofuran) | -- | Co-solvent (Critical for solubility) |
Step-by-Step Methodology
-
Solubilization (The "Homogeneity" Check):
-
In a round-bottom flask, suspend 2-amino-5-iodobenzoic acid (1.0 eq) in water (approx. 5 mL per mmol).
-
Add 2M NaOH (1.0 eq) to deprotonate the carboxylic acid.
-
Critical Step: Add THF (equal volume to water) to the mixture. Stir until a clear, homogeneous solution is obtained. If the solution remains cloudy, the reaction rate will be diffusion-limited.
-
-
Reagent Addition (Temperature Control):
-
Cool the mixture to 0–5 °C using an ice bath.
-
Add the remaining base (1.2–1.5 eq of NaOH or Na₂CO₃) to the system.
-
Add Benzyl chloroformate (1.2 eq) dropwise over 30–45 minutes.
-
Why? Rapid addition causes localized heating and high concentrations of Cbz-Cl, promoting hydrolysis over amine protection.
-
-
Reaction Phase:
-
Allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir vigorously for 3–6 hours.
-
Monitoring: Check pH periodically. Maintain pH > 9.[1] If pH drops below 8, the aniline becomes protonated (unreactive). Add small aliquots of 10% Na₂CO₃ if necessary.
-
-
Work-up & Purification:
-
Wash: Extract the alkaline reaction mixture with diethyl ether or MTBE (2x) to remove unreacted Cbz-Cl and Benzyl alcohol (byproduct). Do not acidify yet.
-
Precipitation: Cool the aqueous layer to 0 °C. Slowly acidify with 1M HCl to pH 2–3. The product, 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid , will precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Visualization: Reaction Workflow
Figure 1: Step-by-step synthesis workflow emphasizing the critical organic wash step prior to acidification.
Troubleshooting Center (Q&A)
Issue 1: Low Yield & Incomplete Conversion
Q: I have stirred the reaction for 12 hours, but TLC shows significant starting material (2-amino-5-iodobenzoic acid). What is wrong?
A: This is likely due to pH drift or hydrolysis competition .
-
Check pH: The amino group on the anthranilic acid core is a weak nucleophile. As the reaction proceeds, HCl is generated, neutralizing your base.[1] If the pH drops below 8-9, the amine protonates and becomes unreactive.
-
Fix: Monitor pH hourly. Use a pH-stat or add excess Na₂CO₃ buffer at the start.
-
-
Reagent Quality: Cbz-Cl degrades over time to benzyl chloride and CO₂.
-
Fix: Use fresh Cbz-Cl. If the reagent is old, increase equivalents to 1.5–2.0.
-
Issue 2: "Oiling Out" / Gummy Precipitate
Q: Upon acidification, my product comes out as a sticky oil/gum rather than a filterable solid.
A: This usually indicates trapped solvent or impurities (Benzyl alcohol).
-
Cause: The THF co-solvent increases the solubility of the product in the aqueous phase or prevents clean crystallization.
-
Fix: Before acidification, remove the THF using a rotary evaporator (keep bath < 40°C). Once the THF is removed, the aqueous solution can be washed with ether (to remove benzyl alcohol) and then acidified.[2]
-
-
Recrystallization: If the solid is already gummy, dissolve it in hot Ethanol/Water (9:1) and let it cool slowly.
Issue 3: Solubility of Starting Material
Q: The 5-iodo starting material does not dissolve even with 1 equivalent of NaOH.
A: The iodine atom significantly increases hydrophobicity.
-
Co-solvent: You must use a water-miscible organic solvent. THF or Dioxane (1:1 ratio with water) is required.
-
Base Choice: If solubility is still poor, switch to an anhydrous protocol: Dissolve the amino acid in dry DCM or DMF and use Pyridine or Triethylamine (2.5 eq) as the base. Add Cbz-Cl at 0°C.
Decision Logic for Troubleshooting
Figure 2: Decision tree for diagnosing common synthetic failures.
References
-
BenchChem. (2025).[2][3] The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved from
-
Common Organic Chemistry. (n.d.). Benzyl Chloroformate (Cbz-Cl) Protection Mechanism and Properties. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72911: 2-Amino-5-iodobenzoic acid. Retrieved from
-
Organic Chemistry Portal. (2025). Cbz-Protected Amino Groups: Stability and Deprotection. Retrieved from
Sources
Identifying impurities in 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid samples
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected peaks or inconsistent assay results in your samples of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid (also known as N-Cbz-5-iodoanthranilic acid).
This compound is a critical intermediate in the synthesis of functionalized quinazolinones and other bioactive heterocycles. Its purity is governed by two competing factors: the labile nature of the iodine-carbon bond (photostability) and the kinetics of the Schotten-Baumann protection step .
This guide provides a self-validating diagnostic workflow to identify, characterize, and remove specific impurities.
Module 1: Diagnostic Workflow
Before altering your purification protocol, you must categorize the impurity based on its chromatographic behavior and spectral signature. Use the logic flow below to triage your sample.
Figure 1: Triage logic for assigning impurity identity based on Relative Retention Time (RRT) and spectral data.
Module 2: Troubleshooting Specific Impurity Profiles
Issue A: The "Ghost" Peak (RRT ~0.3 - 0.4)
Symptom: A broad or sharp peak eluting very early in the gradient.
-
Identity: Benzyl Alcohol (BnOH).
-
Origin: Hydrolysis of the Benzyl chloroformate (Cbz-Cl) reagent. In Schotten-Baumann conditions (aqueous base), Cbz-Cl competes between reacting with your amine (product formation) and reacting with water (hydrolysis).
-
Confirmation:
-
UV: Weak absorbance compared to the iodinated aromatic ring.
-
MS: Often invisible in ESI+ unless ammonium adducts form; visible in GC-MS.
-
-
Remediation: Wash the crude solid thoroughly with non-polar solvents (like Hexanes or cold Ether) or perform an acid/base reprecipitation. Benzyl alcohol is neutral and will remain in the organic wash while your product (an acid) remains as a salt in the aqueous phase.
Issue B: The "Des-Iodo" Impurity (RRT ~0.85)
Symptom: A peak eluting just before the main peak with a mass difference of -126 Da.
-
Identity: 2-{[(Benzyloxy)carbonyl]amino}benzoic acid (N-Cbz-Anthranilic Acid).
-
Origin: Photolytic Deiodination . Aryl iodides are intrinsically unstable to light. The Carbon-Iodine bond (approx. 53 kcal/mol) is weak enough to be cleaved by UV/visible light, replacing the Iodine with Hydrogen.
-
Confirmation:
-
MS: [M+H]+ = 272.1 (Target is 398.0).
-
Isotope Pattern: Loss of the unique mass defect of Iodine.
-
-
Prevention:
-
Protocol: All synthesis and purification steps must be performed in amber glassware or vessels wrapped in aluminum foil.
-
Storage: Store the solid at -20°C in the dark.
-
Issue C: The "Over-Reaction" Peak (RRT > 1.3)
Symptom: A highly hydrophobic peak eluting late in the run.
-
Identity: Benzyl 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoate (The Benzyl Ester).
-
Origin: During the reaction, the carboxylic acid group of the starting material can attack a second molecule of Cbz-Cl, forming a mixed anhydride. If Benzyl Alcohol (generated via Issue A) attacks this anhydride, it forms the benzyl ester.
-
Confirmation:
-
MS: [M+H]+ = 488.0 (+90 Da from target).
-
-
Remediation: Saponification. Treat the crude material with 1N NaOH (aq) / THF for 1 hour. This selectively hydrolyzes the benzyl ester back to the desired carboxylic acid product without removing the carbamate (Cbz) protection (which requires harsher conditions to remove).
Module 3: Validated Analytical Protocols
To accurately separate the "Des-iodo" impurity from the target, generic gradients are often insufficient. Use this validated method designed for acidic, hydrophobic aromatics.
High-Performance Liquid Chromatography (HPLC) Method[1]
| Parameter | Condition | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm | End-capping reduces silanol interactions with the carbamate nitrogen. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures the carboxylic acid (pKa ~4) is protonated, preventing peak tailing. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides better peak shape for aryl iodides than Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Gradient | 0-2 min: 5% B (Hold)2-20 min: 5% → 95% B20-25 min: 95% B (Wash) | Slow gradient rise required to resolve the Des-iodo impurity (RRT 0.85) from the Main Peak. |
| Detection | UV at 254 nm and 230 nm | 254 nm is standard; 230 nm captures the benzoyl absorption for higher sensitivity. |
| Temperature | 30°C | Controls viscosity and retention reproducibility. |
Sample Preparation (Critical)
-
Solvent: Dissolve 1 mg of sample in 1 mL of DMSO or DMF .
-
Avoid: Do not use alkaline diluents (e.g., aqueous ammonia) as they may induce slow hydrolysis of the ester/carbamate over time in the autosampler.
-
Vial: Use Amber HPLC vials to prevent in-situ deiodination while the sample awaits injection.
Module 4: Quantitative Data Summary
The following table summarizes the physicochemical properties of the target and its primary impurities to aid in identification.
| Compound Name | Structure Note | MW ( g/mol ) | [M+H]+ (ESI) | RRT (Approx) | Origin |
| Target Molecule | N-Cbz-5-Iodoanthranilic Acid | 397.12 | 398.1 | 1.00 | Product |
| Impurity A | Benzyl Alcohol | 108.14 | N/A (low) | 0.35 | Reagent Hydrolysis |
| Impurity B | 2-Amino-5-iodobenzoic acid | 263.03 | 264.0 | 0.45 | Starting Material |
| Impurity C | Des-iodo Analog | 271.27 | 272.3 | 0.85 | Photodegradation |
| Impurity D | Benzyl Ester Analog | 487.25 | 488.2 | 1.35 | Side Reaction |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (For mechanisms of Cbz protection and hydrolysis side reactions).
-
Klapötke, T. M., et al. (2016). Photo-induced iodination of aryl halides under very mild conditions. PubMed. (Discussing the lability of Aryl-Iodide bonds under light).
-
Shimadzu Application News. (2023). Analytical Methods for Amino Acids and Derivatives. (General HPLC conditions for acidic amino acid derivatives).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72911, 2-Amino-5-iodobenzoic acid. (Starting material properties and stability).
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. (Regulatory standards for handling photosensitive iodinated compounds).
Technical Support Center: Optimization of Pd-Catalyzed Cross-Couplings with 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic Acid
Ticket ID: #Cbz-5-I-Benzoic-Support Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Catalyst Deactivation & Protocol Optimization
Executive Summary & Molecule Profile
Welcome to the technical support hub for 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid . This substrate presents a unique "triad of challenges" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck):
-
The Free Carboxylic Acid (C1): Acts as a potent catalyst poison via
-carboxylate coordination. -
The Aryl Iodide (C5): The intended reactive site, highly active but prone to iodide inhibition.
-
The Cbz-Amine (C2): Provides steric bulk and potential weak coordination, influencing the bite angle of incoming ligands.
This guide provides self-validating protocols to overcome catalyst arrest, focusing on the Suzuki-Miyaura coupling as the primary use case.
Diagnostic Matrix: Symptom -> Root Cause -> Solution
Use this table to identify your specific failure mode.
| Symptom | Observation | Root Cause | Immediate Fix |
| Early Arrest | Reaction reaches ~10-20% conversion then stops. Catalyst turns black. | Iodide Inhibition. High concentration of free | Switch to Pd(OAc)₂ / SPhos or add Ag₂CO₃ (1.0 eq) to scavenge iodide. |
| No Initiation | Starting material remains unchanged. Solution stays clear/yellow. | Carboxylate Poisoning. The substrate deprotonates and binds Pd(II) tightly, preventing transmetallation. | Pre-esterify the acid (see Protocol B) OR use 3.0 eq. KOH to force solubility and equilibrium. |
| Protodehalogenation | Formation of 2-{[(Benzyloxy)carbonyl]amino}benzoic acid (Iodine replaced by H). | Hydride Source / Reductive Elimination Failure. Solvent (alcohol) is acting as a hydride source. | Switch solvent to anhydrous DMF/Dioxane . Avoid primary alcohols. Increase catalyst loading. |
| Cbz Cleavage | Loss of the protecting group; free amine detected. | Hydrogenolysis. If | Ensure inert atmosphere ( |
Deep Dive: The Carboxylate Deactivation Mechanism
The primary failure mode for this substrate is Carboxylate-Induced Catalyst Sequestration .
When 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is used in basic conditions (standard for Suzuki), it exists as a carboxylate anion. This anion is not just a passive spectator; it is a ligand.
-
Displacement: The carboxylate oxygen displaces the halide (or solvent) on the oxidative addition intermediate
. -
Sequestration: It forms a stable, unreactive
-palladium-carboxylate complex. -
Cycle Arrest: This complex is too stable to undergo transmetallation with the organoboron species, effectively removing palladium from the catalytic cycle.
Visualization: The Deactivation Pathway
Figure 1: The "Carboxylate Trap" competes with the desired transmetallation step. If the base deprotonates the acid before transmetallation occurs, the catalyst is sequestered.
Validated Experimental Protocols
Protocol A: Direct Coupling (High Risk, High Reward)
Use this if you cannot alter the carboxylic acid moiety.
The "Buchwald-Hartwig" Modification for Free Acids:
Standard ligands (
-
Catalyst Pre-mix: In a glovebox or under Ar, mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in 1,4-Dioxane. Stir 30 mins to generate the active Pd(0) species.
-
Substrate Addition: Add 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid (1.0 eq) and Arylboronic acid (1.5 eq).
-
Base: Add
(3.0 eq) . Note: Use tribasic potassium phosphate. Carbonates often generate too much gas/foam with free acids. -
Solvent: Add degassed 1,4-Dioxane/Water (10:1) . The water is critical for the solubility of the inorganic base.
-
Reaction: Heat to 80°C for 4-12 hours.
-
Workup: Acidify to pH 3 with 1N HCl to precipitate the product (since it is an acid).
Protocol B: The "Ester Protection" Route (Recommended)
This is the most robust method to ensure catalyst longevity.
-
Protection: Treat the starting material with MeI /
in DMF or TMS-Diazomethane in MeOH to form the methyl ester.-
Why? This removes the acidic proton, eliminating the carboxylate poisoning pathway entirely.
-
-
Coupling: Perform standard Suzuki coupling:
-
Catalyst:
(3 mol%) -
Base:
(2.0 eq) -
Solvent: DME/Water (2:1) at 80°C.
-
-
Deprotection: Saponify the ester using LiOH (2.0 eq) in THF/Water at RT.
-
Safety Check: The Cbz group is stable to LiOH hydrolysis conditions (unlike the methyl ester).
-
Decision Tree for Optimization
Use this workflow to determine your experimental path.
Figure 2: Optimization workflow. Path A is higher yield; Path B is faster but requires specialized catalysts.
Frequently Asked Questions (FAQ)
Q: Can I use
Q: My reaction turns black immediately upon heating. What happened? A: This is "Pd-Black" formation, indicating the catalyst has aggregated and deactivated. This usually happens if the oxidative addition is slow or if the ligand concentration is too low.
-
Fix: Ensure your solvent is thoroughly degassed (sparge with Argon for 15 mins). Oxygen accelerates phosphine oxidation, leaving "naked" palladium that aggregates.
Q: The Cbz group fell off. Why?
A: While Cbz is stable to basic Suzuki conditions, it is labile under hydrogenolysis . If you used a formate source or if your reaction generated trace
Q: How do I purify the product if I use Protocol A (Direct Coupling)? A: Since the product is an acid, exploit the pH switch.
-
Dilute reaction with water.
-
Basify to pH > 10 (Product goes into water layer).
-
Wash with EtOAc (Removes non-polar impurities/ligands).
-
Acidify aqueous layer to pH 3 (Product precipitates or extract with EtOAc).
References
-
Mechanisms of Catalyst Poisoning
- Sherwood, J. et al. "Palladium-Catalyzed Cross-Coupling of Free Carboxylic Acids." Journal of Organic Chemistry. (Discusses the inhibitory effect of free -COOH groups).
-
Ligand Selection for Difficult Substrates
- Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society. (Establishes SPhos/XPhos efficacy).
-
General Suzuki Coupling Protocols
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Synthesis of 5-Iodoanthranilic Acid Derivatives
- (Contextual grounding for the specific substr
Impact of solvent choice on 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid reaction outcomes
Welcome to the dedicated technical support guide for 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) tailored for researchers, chemists, and drug development professionals. Our focus is to illuminate the critical impact of solvent selection on reaction outcomes, enabling you to navigate experimental challenges with confidence and precision.
Section 1: Core Concepts & Physicochemical Properties
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is a versatile bifunctional building block. It features a carboxylic acid for amide bond formation, an iodine atom for metal-catalyzed cross-coupling reactions, and a benzyloxycarbonyl (Cbz or Z) protected amine. The success of reactions involving this molecule is profoundly dependent on the chosen solvent, which influences solubility, reaction kinetics, and side-product formation.
Solubility Profile
Proper solvent selection begins with understanding the solubility of the starting material. Inadequate solubility is a primary cause of sluggish or incomplete reactions. The data below serves as a guide for initial solvent screening.
| Solvent | Type | Dielectric Constant (ε) | Solubility of 2-Iodobenzoic Acid Derivatives | Typical Application Notes |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High | Excellent for amide couplings and many cross-coupling reactions. High boiling point can be a drawback for product isolation. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | High[1] | Very strong solvent, useful for recalcitrant substrates. Can complicate work-ups due to high boiling point and water miscibility.[1] |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | Moderate | Good for amide couplings; easier to remove than DMF.[2] Lower boiling point limits reaction temperature.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate | Widely used in Suzuki-Miyaura couplings.[4] Can be a good choice when moderate polarity is needed. |
| Dichloromethane (DCM) | Aprotic | 9.1 | Moderate | Common for setting up amide coupling reactions at room temperature, but less effective at dissolving all components than DMF.[2] |
| Ethanol (EtOH) | Polar Protic | 24.6 | Soluble[1] | Often used in mixed solvent systems (e.g., with water or toluene) for cross-coupling. Protic nature can interfere with some reagents. |
| Toluene | Non-polar | 2.4 | Low | Primarily used in cross-coupling reactions, often with a co-solvent to aid solubility of inorganic bases. |
| Water | Polar Protic | 80.1 | Sparingly soluble[1] | Used as a co-solvent in biphasic systems for Suzuki-Miyaura and other cross-coupling reactions.[4] |
Section 2: Troubleshooting Guide for Amide Coupling Reactions
Amide bond formation is one of the most frequent transformations performed with this molecule. The choice of solvent directly impacts the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.
Q1: My amide coupling reaction is slow and gives a low yield. How can I improve it by changing the solvent?
A1: This is a classic problem often rooted in poor solubility of reactants or stabilization of intermediates.
-
Causality: For common coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the reaction proceeds through a highly polar, activated O-acylisourea intermediate. Polar aprotic solvents like DMF or NMP are highly effective because they can solvate this charged intermediate, facilitating the subsequent nucleophilic attack by the amine. Less polar solvents like DCM may not sufficiently solubilize all components, leading to a heterogeneous mixture and slow reaction rates.[2][5]
-
Troubleshooting Steps:
-
Assess Solubility: Before starting, confirm that your 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid and your amine coupling partner are both soluble in the chosen solvent at the reaction temperature.
-
Switch to a More Polar Aprotic Solvent: If you are using DCM or THF, switch to DMF, DMAc, or acetonitrile (CH₃CN).[2] Acetonitrile is often an excellent choice as it provides good solvating power with the benefit of being easier to remove during work-up compared to DMF.[2][3]
-
Consider Temperature: If solubility is still an issue, a higher reaction temperature may be required. Solvents like DMF or DMAc are suitable for higher temperatures, whereas DCM and THF are limited by their low boiling points.
-
Q2: I am observing significant hydrolysis of my activated ester, leading to the recovery of my starting material. Is the solvent to blame?
A2: Yes, the presence of nucleophilic contaminants or the use of protic solvents can lead to the unproductive decomposition of your activated intermediate.
-
Causality: The activated carboxylic acid (e.g., O-acylisourea or HOBt-ester) is a highly reactive electrophile. If your solvent is protic (like ethanol or methanol) or contains water, these can act as nucleophiles, hydrolyzing the intermediate back to the starting carboxylic acid. This is a common failure mode.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use dry, anhydrous-grade solvents for amide coupling reactions. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.
-
Avoid Protic Solvents: Do not use alcohols or water as the primary solvent for these reactions. While some modern, water-based coupling protocols exist, they require specific surfactants or conditions and are not generally applicable to standard EDC/HOBt chemistry.[5]
-
Check Your Amine: Ensure your amine starting material is free of water. If it is a hydrochloride salt, the required base (e.g., DIPEA or Et₃N) should be added to liberate the free amine just before the coupling agent.
-
Workflow: Solvent Selection for Amide Coupling
Caption: Decision workflow for selecting a solvent in amide coupling.
Section 3: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling
The 5-iodo substituent is an excellent handle for palladium-catalyzed C-C bond formation. Solvent choice here is complex, as it must support a multistep catalytic cycle involving both organic and inorganic species.
Q3: My Suzuki-Miyaura reaction has stalled. The catalyst appears to have decomposed (turned black), and I have low conversion.
A3: Catalyst deactivation is a frequent issue in Suzuki couplings and is strongly linked to the solvent system.
-
Causality: The catalytic cycle involves soluble palladium complexes. The solvent must stabilize these active species. Furthermore, the reaction is often biphasic, requiring a solvent system that can facilitate the transfer of the base (e.g., Na₂CO₃, K₂CO₃) and the boronic acid (as a borate salt) to the organic phase where the catalyst resides.[4] Insufficient mixing or a poor solvent choice can lead to high local concentrations of reagents, causing catalyst precipitation (Pd black) and deactivation.
-
Troubleshooting Steps:
-
Use a Biphasic Solvent System: A classic and robust choice is a mixture of an organic solvent with water, such as Toluene/Water , Dioxane/Water , or THF/Water .[4][6] The water solubilizes the inorganic base, while the organic solvent dissolves the aryl iodide and the catalyst.
-
Consider a Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction by shuttling the borate anion into the organic phase.
-
Switch to a Polar Aprotic Solvent: For homogeneous reactions, a single polar aprotic solvent like DMF can be effective, as it can dissolve all components to some extent.
-
Degas Your Solvent: Oxygen can oxidize the active Pd(0) catalyst. Always degas your solvent thoroughly before use by sparging with argon or nitrogen, or by using freeze-pump-thaw cycles.
-
Q4: I am observing significant dehalogenation (replacement of iodine with hydrogen) and/or homocoupling of my boronic acid. How can the solvent help mitigate this?
A4: These side reactions are often competitive with the desired cross-coupling pathway. The solvent can influence the relative rates of these reactions.
-
Causality: The rates of the key steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination) are influenced by solvent polarity.[6] A solvent that promotes rapid transmetalation and reductive elimination relative to side reactions like proto-deboronation (leading to homocoupling) or reductive dehalogenation is ideal. The choice is not always straightforward and can be substrate-dependent.
-
Troubleshooting Steps:
-
Modify the Solvent System: The optimal solvent is a balance. While very polar solvents can stabilize certain intermediates, they might not be ideal for every substrate.[6] Experiment with different organic solvents in your biphasic system. For example, replacing dioxane with THF or toluene can alter the reaction outcome.
-
Screen Protic Co-solvents: Sometimes, adding an alcohol like ethanol to the mixture (e.g., Toluene/Ethanol/Water) can be beneficial. Protic solvents can influence the base strength and the solubility of the borate species.[7]
-
Re-evaluate Base and Solvent Combination: The choice of base and solvent are intricately linked. A stronger base might be more effective in a less polar solvent, while a milder base may require a more polar or aqueous system to function.[4][7]
-
Troubleshooting Logic: Failed Cross-Coupling Reaction
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Section 4: General FAQs
Q5: What is the stability of the Cbz (benzyloxycarbonyl) protecting group in the solvents commonly used for reactions?
A5: The Cbz group is generally robust under the neutral or basic conditions used for most amide coupling and Suzuki reactions. However, its stability can be compromised under certain conditions:
-
Acidic Conditions: The Cbz group is labile to strong acids. Avoid acidic work-ups with strong acids if you wish to retain the protecting group.
-
Reductive Conditions: The Cbz group is readily cleaved by catalytic hydrogenolysis (H₂, Pd/C). Therefore, solvents like ethanol or ethyl acetate are used for this deprotection step. Be aware that some reaction conditions, if not properly controlled, could have unintended reductive pathways.
-
High Temperatures: While generally stable, prolonged heating at very high temperatures (>120-140 °C) in solvents like DMF or DMSO could potentially lead to slow degradation.
Q6: Are there any "green" or more sustainable solvent alternatives for reactions with this compound?
A6: Yes, the field of green chemistry is actively seeking replacements for solvents like DMF and DCM.[8] For amide couplings, solvents like 2-Methyl-THF or Cyclopentyl methyl ether (CPME) are being explored as greener alternatives to DCM and THF. For Suzuki-Miyaura couplings, there is growing interest in using water as the primary solvent with specific catalysts or surfactants, or using bio-based solvents.[5][9] While these may require more optimization, they represent a tangible step towards more sustainable chemical synthesis.[10][11]
Section 5: Validated Experimental Protocols
The following protocols provide a reliable starting point for common transformations.
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid (1.0 equiv).
-
Solvent Addition: Add anhydrous Acetonitrile (CH₃CN) or DMF (approx. 0.1 M concentration). Stir until all solids are dissolved.
-
Reagent Addition: Add Hydroxybenzotriazole (HOBt) (1.2 equiv) and the desired amine (1.1 equiv). If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.5 equiv) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting benzoic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl (if product is base-stable), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Setup: In a flask equipped with a reflux condenser, combine 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid (1.0 equiv), the arylboronic acid (1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Add a solvent mixture of 1,4-Dioxane and Water (e.g., in a 4:1 ratio). The mixture should be stirred vigorously.
-
Degassing: Thoroughly degas the solvent mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Base Addition: Add an aqueous solution of a base, typically 2M Na₂CO₃ (3.0 equiv).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain it under a nitrogen atmosphere for 4-12 hours.
-
Monitoring: Follow the disappearance of the starting aryl iodide by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Separate the organic layer. Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified, typically by column chromatography or recrystallization.
References
- BenchChem. (n.d.). Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide.
- ACS. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- PubMed. (2009). Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives.
- Royal Society of Chemistry. (n.d.).
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
- Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
- BenchChem. (n.d.). Technical Support Center: 2-(Benzyloxy)-5-chlorobenzoic acid Synthesis.
- ResearchGate. (2025). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene.
- Rutgers University. (2021). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. Research With Rutgers.
- MDPI. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed Central.
- Thieme. (n.d.). 2 Protection of Functional Groups.
- University of Rochester. (n.d.). Troubleshooting: About.
- Reddit. (2021). Having difficulty with problem 5 and 6. Multiple steps might be needed but I don't know where to start. r/chemhelp.
- Growing Science. (2014). Transition metal-free oxidation of benzylic alcohols to carbonyl compounds by hydrogen peroxide in the presence of acidic silica.
- Google Patents. (n.d.). US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.
- National Institutes of Health. (n.d.). 2-{[(benzyloxy)carbonyl]amino}pentanoic acid | C30H32N4O8 - PubChem.
- Royal Society of Chemistry. (n.d.). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm.
- Asian Journal of Chemical Sciences. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process.
- BenchChem. (n.d.). Solubility of Benzyl Benzoate-d5 in Organic Solvents: An In-depth Technical Guide.
- ElectronicsAndBooks. (n.d.).
- Japanese Pharmacopoeia. (n.d.). Benzoic Acid.
- ResearchGate. (2025). (PDF) Solubility of Benzoic Acid in Mixed Solvents.
- YouTube. (2022). MCQ-255: Reaction on 2-iodobenzoic acid by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules).
- Oriental Journal of Chemistry. (2020).
- University of Colorado Boulder. (2020). Loudon Chapter 17 Review: Allylic/Benzylic Reactivity.
- Organic Chemistry Portal. (n.d.). IBX, 2-Iodoxybenzoic acid.
-
U.S. Environmental Protection Agency. (2025). 2-benzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds [mdpi.com]
- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Solvent selection based on a conceptual process design by combining cost evaluation and life cycle assessments for developing new reaction pathways - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Engineering for 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic Acid
Executive Summary & Core Challenges
Target Molecule: 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid (N-Cbz-5-iodoanthranilic acid). Application: Critical intermediate for Pd-catalyzed cross-couplings (Suzuki-Miyaura) in the synthesis of quinazolinone-based inhibitors and peptidomimetics.
Scaling this synthesis from milligram to kilogram batches presents three distinct engineering hurdles not visible on the benchtop:
-
Solubility Mismatch: The starting material (5-iodoanthranilic acid) is hydrophobic and poorly soluble in neutral water, requiring a biphasic or co-solvent system.
-
Hydrolytic Competition: The reagent (Benzyl Chloroformate/Cbz-Cl) is moisture-sensitive. At high pH (>12), it hydrolyzes faster than it reacts with the amine; at low pH (<8), the amine protonates and becomes unreactive.
-
Product Morphology: Upon acidification, the product tends to "oil out" (form a sticky gum) rather than precipitate as a filterable solid, trapping impurities.
Process Visualization (Workflow)
The following diagram outlines the optimized logic flow for the 100g – 1kg scale, emphasizing the critical decision nodes for pH control and isolation.
Caption: Logic flow for N-Cbz protection. The red diamond nodes represent critical failure points requiring active intervention.
Technical Support: Frequently Asked Questions (FAQs)
Phase 1: Reaction Engineering
Q: Why is the reaction stalling despite adding excess Cbz-Cl?
A: This is almost always a pH control failure .
In the Schotten-Baumann reaction, HCl is generated as a byproduct. If the pH drops below 8.5, the amine group on the 5-iodoanthranilic acid becomes protonated (
-
The Fix: You must maintain the pH between 9.0 and 10.0 throughout the addition. Do not rely on the initial base charge. Use a pH meter or frequent spot-checks (phenolphthalein is useful here: keep it faint pink, not dark fuchsia).
-
The Trap: If pH > 12, the hydroxide ions (
) outcompete the amine, hydrolyzing your expensive Cbz-Cl into benzyl alcohol and CO₂ [1].
Q: Can I use water as the only solvent? A: Not recommended for the 5-iodo derivative. Unlike simple anthranilic acid, the 5-iodo substituent increases lipophilicity. While the sodium salt is water-soluble, the reaction interface between the aqueous salt and the oily Cbz-Cl is poor.
-
Solution: Use a 1:1 mixture of THF and Water (or Dioxane/Water). This ensures a homogeneous phase for the reaction, increasing the reaction rate and preventing the precipitation of partially reacted intermediates [2].
Q: Safety Alert: The reaction is bubbling vigorously. Is this normal? A: Moderate bubbling is expected; vigorous bubbling indicates a thermal runaway. The bubbling is CO₂ gas released from the decomposition of the mixed anhydride intermediate or hydrolysis of Cbz-Cl.
-
Action: Stop addition immediately. Cool the reactor to <5°C. The reaction of Cbz-Cl with amines is exothermic. On a scale >50g, you must use an addition funnel and add Cbz-Cl dropwise over 30–60 minutes to manage the heat load [3].
Phase 2: Work-up & Isolation
Q: Upon acidification, my product turned into a sticky brown gum ("oiled out"). How do I fix this? A: This is the most common failure mode in N-protection scale-up. It happens when the product precipitates too fast or in the presence of organic impurities (benzyl alcohol).
-
The Protocol:
-
Do not filter the gum.
-
Re-heat the aqueous slurry to ~50-60°C until the gum dissolves or becomes semi-fluid.
-
Add seed crystals of pure product (if available).
-
Turn off the stirrer and let it cool very slowly to room temperature. The gum should reorganize into a crystalline lattice.
-
Alternatively, extract the gum into Ethyl Acetate, dry, and precipitate by adding Hexanes [4].
-
Q: How do I remove the Benzyl Alcohol byproduct? A: Benzyl alcohol is formed by Cbz-Cl hydrolysis. It has a high boiling point (205°C) and is hard to remove by drying.
-
Strategy: Before acidification (while the product is still dissolved as a salt at pH > 9), wash the aqueous layer 2-3 times with Diethyl Ether or Dichloromethane (DCM) . The benzyl alcohol will partition into the organic wash, while your product stays in the water. Then, acidify the clean aqueous layer.
Validated Protocol (100g Scale)
Reagents:
-
2-Amino-5-iodobenzoic acid: 100 g (0.38 mol)
-
Benzyl Chloroformate (Cbz-Cl): 78 g (0.46 mol, 1.2 equiv) — Fresh bottles only
-
NaOH (2.5 M aqueous solution): ~400 mL
-
Tetrahydrofuran (THF): 500 mL
-
Water: 500 mL
Step-by-Step Methodology:
-
Setup: In a 2L 3-neck round-bottom flask equipped with an overhead stirrer, thermometer, and two dropping funnels.
-
Dissolution: Charge the 5-iodoanthranilic acid, THF, and 300 mL of water. Add 2.5 M NaOH slowly until the solid dissolves and pH reaches ~10.
-
Cooling: Cool the mixture to 0–5°C using an ice/salt bath.
-
Simultaneous Addition:
-
Funnel A: Cbz-Cl (diluted in 50 mL THF).
-
Funnel B: 2.5 M NaOH.
-
Action: Add Cbz-Cl dropwise over 60 minutes. Simultaneously add NaOH dropwise to maintain pH between 9–10. Crucial: Temperature must stay <10°C.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20°C) for 2 hours.
-
IPC (In-Process Control): Check TLC (System: 5% MeOH in DCM). If starting material remains, cool back to 0°C and add 0.1 eq Cbz-Cl.
-
Workup:
-
Evaporate THF under reduced pressure (Rotavap).
-
Dilute the remaining aqueous residue with 200 mL water.
-
Wash: Extract the alkaline solution (pH > 9) with Diethyl Ether (2 x 200 mL) to remove benzyl alcohol. Discard organics.
-
-
Isolation:
-
Cool the aqueous phase to 10°C.
-
Slowly acidify with 1 M HCl to pH 2–3 with vigorous stirring.
-
Observation: If gum forms, heat to 50°C and slow cool (see FAQ).
-
-
Filtration: Filter the white/off-white solid. Wash with cold water (3 x 100 mL) to remove trapped salts.
-
Drying: Dry in a vacuum oven at 45°C over
or silica gel for 24 hours.
Expected Yield: 85–92% Purity: >98% (HPLC)
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of Cbz-Cl due to high pH (>11) or high temp. | Keep Temp < 5°C during addition. Ensure pH never exceeds 10.5. |
| Product is Purple/Brown | Iodine liberation (Light sensitivity). | Perform reaction in the dark or wrap flask in foil. Add trace Sodium Thiosulfate during workup. |
| Gummy Precipitate | Rapid acidification or impurities. | Heat slurry to 60°C, seed, and cool slowly. |
| Smell of Almonds | Residual Benzyl Alcohol. | Insufficient organic wash of the alkaline phase. Recrystallize from Ethanol/Water. |
| Gas Evolution in Separator | Unquenched Cbz-Cl. | Stir reaction for 30 mins after completion. Add small amount of dimethylamine to quench excess Cbz-Cl before workup. |
References
-
Schotten-Baumann Reaction Conditions
-
Solubility & Scale-up of Iodo-benzoic Acids
- Concept: Cbz-Cl decomposes to phosgene and HCl; exothermic reaction with amines.
-
Purification of N-Protected Amino Acids
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. orgsyn.org [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
Validation & Comparative
Validation of Analytical Methods for 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic Acid
A Publish Comparison Guide for Analytical Development
Executive Directive: The Analytical Challenge
The compound 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid (also referred to as N-Cbz-5-iodoanthranilic acid) represents a critical intermediate class in the synthesis of peptidomimetics and radiolabeled pharmaceutical precursors. Its structure combines a hydrophobic protecting group (Cbz), an ionizable carboxylic acid, and a heavy halogen (iodine), creating a unique separation challenge.
Standard generic methods often fail to resolve this compound from its primary degradants: 2-amino-5-iodobenzoic acid (loss of Cbz) and benzyl alcohol . This guide presents a validated, stability-indicating Gradient RP-HPLC Method , objectively comparing its performance against legacy Isocratic methods and Potentiometric Titration.
Strategic Method Selection: Comparative Analysis
In the lifecycle of drug development, selecting the correct analytical tool is as critical as the synthesis itself. Below is a comparative performance matrix of the Proposed Optimized Method versus standard alternatives.
Table 1: Comparative Performance Matrix
| Feature | Proposed Method (Gradient RP-HPLC) | Alternative A (Isocratic HPLC) | Alternative B (Potentiometric Titration) |
| Specificity | High (Resolves all impurities & degradants) | Medium (Co-elution of late eluters likely) | Low (Cannot distinguish related acids) |
| Sensitivity (LOD) | < 0.5 µg/mL | ~ 1-2 µg/mL | N/A (Milligram scale required) |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Throughput | 12 min run time (Fast equilibration) | 25+ min (to elute Cbz group) | Slow (Manual or semi-auto) |
| Application | Purity, Assay, Stability Studies | Assay only | Assay (Purity < 98% unreliable) |
Expert Insight: While titration is absolute and requires no reference standard, it fails to detect the quality of the molecule. If the Cbz group hydrolyzes, the resulting free amine species may still titrate similarly depending on the pKa, leading to false purity claims. The Gradient RP-HPLC method is the only self-validating system for stability indicating assays.
The Validated Protocol: Optimized Gradient RP-HPLC
This protocol serves as the "Product" in this comparison. It is designed to suppress ionization of the carboxylic moiety while resolving the hydrophobic Cbz tail.
Chromatographic Conditions
-
Instrument: HPLC/UPLC with DAD/PDA Detector.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Gemini),
, .-
Rationale: The "end-capped" feature reduces silanol interactions with the secondary amine, preventing peak tailing.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water.-
Rationale: Low pH (~2.5) ensures the carboxylic acid (pKa ~4.0) remains protonated (
), increasing retention and sharpness.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp:
(Controlled to minimize retention time drift). -
-
Note: The iodobenzoic core has strong absorption at 254 nm.
-
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 80 | 20 | Initial Hold |
| 2.0 | 80 | 20 | Isocratic for polar impurities |
| 10.0 | 10 | 90 | Gradient ramp to elute Cbz-analyte |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 80 | 20 | Re-equilibration |
| 15.0 | 80 | 20 | End |
Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Working Concentration: 100 µg/mL.
-
Filtration: 0.22 µm PTFE filter (Nylon may adsorb the Cbz group).
Validation Logic & Self-Validating Systems (E-E-A-T)
A method is only as trustworthy as its validation. We follow the ICH Q2(R1) framework.
Specificity (Stress Testing)
To prove the method is "Stability Indicating," the sample must be subjected to stress.
-
Acid Hydrolysis (0.1 N HCl, 60°C): Expect formation of 2-amino-5-iodobenzoic acid (Retention time ~3-4 min).
-
Base Hydrolysis (0.1 N NaOH): Rapid cleavage of Cbz; confirms resolution of benzyl alcohol.
-
Oxidation (
): Iodine is susceptible to oxidation; this ensures the method detects oxidative degradants.
Linearity & Range
-
Protocol: Prepare 5 levels from 50% to 150% of target concentration.
-
Acceptance: Correlation coefficient (
) .[4][5] -
Causality: High linearity confirms that the detector response is directly proportional to the mass of the analyte, essential for accurate potency assignment.
Accuracy (Recovery)
-
Protocol: Spike placebo (if available) or solvent with known amounts of analyte at 80%, 100%, and 120%.
-
Target: Mean recovery
.
Visualizations
Diagram 1: Analytical Method Validation Workflow
This flowchart illustrates the logical progression from method development to final routine use, ensuring no critical validation step is skipped.
Caption: The lifecycle of an analytical method, emphasizing the critical feedback loop between Stress Testing and Method Optimization.
Diagram 2: Impurity Fate Mapping
Understanding the chemical degradation pathways is vital for identifying peaks in the chromatogram.
Caption: Chemical degradation pathways for the target molecule. Specificity validation must demonstrate resolution between the Parent peak and these predicted degradants.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.
-
Thermo Scientific Chemicals. 2-Amino-5-iodobenzoic acid, 98% Product Specification. (Precursor analysis reference).
-
BenchChem. Applications of Di-iodinated Benzoic Acid Derivatives in Research. (Context on iodinated benzoic acid analysis).
-
SIELC Technologies. Separation of 2-(Acetyloxy)-5-iodobenzoic acid on Newcrom R1 HPLC column. (Analogous compound separation methodology).
-
Bongers, I.E.A., et al. A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk.[6] Food Additives & Contaminants: Part A, 2021.[6] (Demonstrates hydrolysis/derivatization workflows).
Sources
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- 2. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. thaiscience.info [thaiscience.info]
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- 6. edepot.wur.nl [edepot.wur.nl]
Navigating the Synthetic Landscape: A Comparative Guide to Protecting Groups for 2-Amino-5-iodobenzoic Acid
In the intricate world of organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. For researchers and drug development professionals working with multifunctional building blocks like 2-amino-5-iodobenzoic acid, the choice of protecting group is a critical decision that can dictate the success or failure of a synthetic route. This guide provides an in-depth, objective comparison of the benzyloxycarbonyl (Cbz) protecting group for the amino functionality of 2-amino-5-iodobenzoic acid against other common alternatives, supported by experimental insights to inform your synthetic strategy.
The Strategic Importance of 2-Amino-5-iodobenzoic Acid
2-Amino-5-iodobenzoic acid is a valuable scaffold in medicinal chemistry and materials science. The vicinal amino and carboxylic acid groups offer sites for the construction of heterocyclic rings, while the iodine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of molecular complexity. However, the inherent reactivity of the amino and carboxylic acid groups necessitates a robust protection strategy to ensure chemoselectivity during synthetic transformations.
The Benzyloxycarbonyl (Cbz) Group: A Classic and Reliable Choice
The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, has long been a mainstay for amine protection.[1] Its popularity stems from its general stability to a wide range of non-reductive reaction conditions, including those involving mild acids and bases.[2]
Protection Mechanism: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, such as Schotten-Baumann conditions (e.g., NaHCO₃ or NaOH in a biphasic system), or with an organic base in an aprotic solvent.[3][4] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Cbz-Cl.[3]
Deprotection: The hallmark of the Cbz group is its facile removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[5][6] This method is exceptionally clean, yielding the free amine, toluene, and carbon dioxide as byproducts.[5] Alternative deprotection methods include transfer hydrogenation using reagents like ammonium formate or formic acid as the hydrogen source, which can be more convenient and safer for laboratory use.[7][8] Strong acidic conditions, such as HBr in acetic acid, can also cleave the Cbz group, though this method is harsher.[6]
A Comparative Analysis of Amine Protecting Groups
The selection of an optimal protecting group hinges on the concept of orthogonality , which allows for the selective removal of one group in the presence of others.[9][10][11] This is crucial when multiple protecting groups are employed in a synthetic sequence. Let's compare the Cbz group with other widely used amine protecting groups.
tert-Butoxycarbonyl (Boc) Group
The Boc group is perhaps the most common amine protecting group in modern organic synthesis.[12]
-
Lability: The key difference lies in its lability to acid.[13][14] The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or HCl in an organic solvent.[12][14] This acid-lability is due to the formation of the stable tert-butyl cation upon protonation.[13]
-
Stability: It is stable to basic conditions and catalytic hydrogenation, making it orthogonal to the Cbz and Fmoc groups.[13][15]
-
Advantages: The mild deprotection conditions are a significant advantage, preserving acid-sensitive functionalities elsewhere in the molecule.[15]
-
Limitations: The strong acidity required for deprotection can be a drawback for substrates containing other acid-labile groups.[2]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is another cornerstone of peptide synthesis, particularly in solid-phase applications.[16][17]
-
Lability: Its defining characteristic is its lability to basic conditions, typically a solution of piperidine in DMF.[16][17]
-
Stability: The Fmoc group is stable to acidic conditions and catalytic hydrogenation, providing orthogonality to both Cbz and Boc groups.[2]
-
Advantages: The very mild deprotection conditions are a major benefit. The cleavage can also be monitored by UV spectroscopy due to the formation of a dibenzofulvene byproduct.[17]
-
Limitations: The dibenzofulvene byproduct can sometimes lead to side reactions.[2] For electron-poor anilines, Fmoc protection can be challenging.[18]
Acetyl (Ac) Group
The acetyl group offers a simpler and more economical option for amine protection.[19]
-
Lability: The acetyl group is typically removed by hydrolysis under either acidic or basic conditions, which can be quite harsh.[20]
-
Stability: It is stable to catalytic hydrogenation.
-
Advantages: It is inexpensive and easy to introduce using acetic anhydride or acetyl chloride.[19][20] Acetylation reduces the activating effect of the amino group on the aromatic ring, which can be useful in controlling electrophilic aromatic substitution reactions.[21]
-
Limitations: The deprotection conditions are not as mild as those for Cbz, Boc, or Fmoc, which limits its applicability in complex syntheses with sensitive functional groups.[22]
Quantitative Comparison of Protecting Group Stability and Deprotection Conditions
| Protecting Group | Structure | Typical Protection Reagents | Typical Deprotection Conditions | Stability To | Potential Limitations |
| Cbz | Benzyl-O-(C=O)- | Benzyl chloroformate, NaHCO₃[3] | H₂, Pd/C; Transfer hydrogenation[5][7] | Mild acid and base[2] | Incompatible with reducible groups (e.g., alkenes, alkynes, nitro groups)[2] |
| Boc | (CH₃)₃C-O-(C=O)- | Di-tert-butyl dicarbonate (Boc₂O)[12] | Trifluoroacetic acid (TFA); HCl[12][13] | Base and hydrogenolysis[13] | Requires strong acid for cleavage, which can affect sensitive substrates[2] |
| Fmoc | Fluorenyl-CH₂-O-(C=O)- | Fmoc-Cl, Fmoc-OSu[17] | 20% Piperidine in DMF[16][17] | Acid and hydrogenolysis[2] | Dibenzofulvene byproduct can cause side reactions[2] |
| Acetyl | CH₃-(C=O)- | Acetic anhydride, Acetyl chloride[19] | Acidic or basic hydrolysis[20] | Hydrogenolysis | Harsh deprotection conditions[22] |
Experimental Protocols
Protocol 1: Cbz Protection of 2-Amino-5-iodobenzoic Acid
This protocol is a representative procedure for the Cbz protection of an aminobenzoic acid derivative.
Materials:
-
2-Amino-5-iodobenzoic acid
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-5-iodobenzoic acid (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature overnight.[3]
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield 2-{[(benzyloxy)carbonyl]amino}-5-iodobenzoic acid.
Protocol 2: Catalytic Transfer Hydrogenation for Cbz Deprotection
This method offers a convenient alternative to using hydrogen gas.[7]
Materials:
-
Cbz-protected 2-amino-5-iodobenzoic acid
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonium formate (HCOONH₄) or Formic acid (HCOOH)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (10-20 mol%).
-
Add ammonium formate (4.0 eq) or formic acid.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.[7]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.[7]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 2-amino-5-iodobenzoic acid.
Decision-Making Workflow for Protecting Group Selection
The choice of protecting group is a critical step in planning a synthetic route. The following diagram illustrates a logical workflow for selecting an appropriate protecting group for 2-amino-5-iodobenzoic acid.
Caption: Decision-making workflow for selecting an amine protecting group.
Conclusion
The selection of a protecting group for 2-amino-5-iodobenzoic acid is a nuanced decision that must be tailored to the specific synthetic route. The Cbz group offers a robust and reliable option, particularly when subsequent steps involve non-reductive transformations. Its clean deprotection via hydrogenolysis is a significant advantage. However, when orthogonality is required, the acid-labile Boc group and the base-labile Fmoc group provide excellent alternatives, allowing for the selective deprotection of different functional groups within the same molecule. The acetyl group , while economical, is generally reserved for simpler syntheses where harsh deprotection conditions are tolerable. By carefully considering the stability and lability of each protecting group in the context of the overall synthetic plan, researchers can navigate the complexities of organic synthesis with greater efficiency and success.
References
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
MDPI. (n.d.). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
MDPI. (2016, November 15). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Tetrahedron Letters. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
PubMed. (2014, February 15). A mild removal of Fmoc group using sodium azide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Filo. (2025, October 15). Protection of NH2 in aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Retrieved from [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
askIITians. (2025, July 19). Why is acetylation performed before nitration of aniline?. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the Fmoc protection of aniline. Retrieved from [Link]
-
IIT Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]
-
PubMed. (2025, December 17). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
Vaia. (n.d.). Aniline first reacts with acetyl chloride producing compound 'A'. Retrieved from [Link]
-
GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
ACS Publications. (2003, February 28). Photochemical Protection of Amines with Cbz and Fmoc Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]
-
Reddit. (2020, May 19). Fmoc protection of electron-poor aniline?. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
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A Comparative Benchmarking Guide to 2-{[(Benzyloxy)carbonyl]amino}-5-halobenzoic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex biaryl scaffolds, crucial components of many pharmaceutical agents, the choice of starting materials and reaction conditions is paramount to achieving optimal yields and purity. This guide provides an in-depth comparative analysis of 2-{[(benzyloxy)carbonyl]amino}-5-iodobenzoic acid and its bromo and chloro analogues in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is intended to serve as a practical resource for chemists in drug discovery and process development, offering evidence-based insights into substrate reactivity and providing detailed experimental protocols.
Introduction: The Strategic Importance of 5-Haloanthranilic Acid Derivatives
Derivatives of 5-haloanthranilic acid are versatile building blocks in medicinal chemistry. The presence of a halogen at the 5-position provides a synthetic handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. The amino group at the 2-position, often protected during synthesis, is a key pharmacophoric feature or a point for further molecular elaboration. The benzyloxycarbonyl (Cbz) protecting group is frequently employed due to its stability under various reaction conditions and its straightforward removal. The Suzuki-Miyaura reaction, celebrated for its mild conditions and functional group tolerance, is a premier method for the synthesis of biaryl compounds.[1][2]
This guide focuses on the comparative performance of Cbz-protected 5-iodo, 5-bromo-, and 5-chloroanthranilic acids in a model Suzuki-Miyaura reaction with phenylboronic acid to yield N-Cbz-5-phenylanthranilic acid.
Performance Benchmark: Reactivity of 5-Halo-Substrates in Suzuki-Miyaura Coupling
The reactivity of aryl halides in the Suzuki-Miyaura reaction is known to follow the general trend: I > Br > Cl.[2] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, which influences the rate-determining oxidative addition step in the catalytic cycle. To provide a quantitative comparison, the following table summarizes representative data for the Suzuki-Miyaura coupling of 2-{[(benzyloxy)carbonyl]amino}-5-halobenzoic acids with phenylboronic acid.
Table 1: Comparative Performance of 2-{[(Benzyloxy)carbonyl]amino}-5-halobenzoic Acids in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Halogen | Typical Reaction Conditions | Reaction Time (h) | Yield (%) | Reference |
| 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid | Iodo | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100°C | 12 | ~95% | [3] |
| 2-{[(Benzyloxy)carbonyl]amino}-5-bromobenzoic acid | Bromo | Pd(dppf)Cl₂, K₂CO₃, Dimethoxyethane, 80°C | 2 | 95% | [4][5] |
| 2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid | Chloro | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100°C | 12 | >95% | [6] |
Mechanistic Insights and Rationale for Experimental Choices
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
The choice of palladium catalyst and ligand is critical for the success of the Suzuki-Miyaura coupling, especially when dealing with less reactive aryl chlorides.
-
For Aryl Iodides and Bromides: Standard palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient to achieve high yields.[3][5] The oxidative addition of these substrates to the Pd(0) center is relatively facile.
-
For Aryl Chlorides: More electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are typically required to facilitate the challenging oxidative addition of the C-Cl bond.[6] These ligands promote the formation of a more reactive, monoligated Pd(0) species.
The choice of base is also crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[7] Carbonates (K₂CO₃, Na₂CO₃) and phosphates (K₃PO₄) are commonly used bases.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki-Miyaura cross-coupling of each of the 5-halo-2-{[(benzyloxy)carbonyl]amino}benzoic acids with phenylboronic acid.
Protocol 1: Suzuki-Miyaura Coupling of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid
Materials:
-
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
Toluene (10 mL)
-
Degassed water (2 mL)
Procedure:
-
To a round-bottom flask, add 2-{[(benzyloxy)carbonyl]amino}-5-iodobenzoic acid, phenylboronic acid, and potassium carbonate.[3]
-
Add tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and degassed water to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Cbz-5-phenylanthranilic acid.
Protocol 2: Suzuki-Miyaura Coupling of 2-{[(Benzyloxy)carbonyl]amino}-5-bromobenzoic acid
Materials:
-
2-{[(Benzyloxy)carbonyl]amino}-5-bromobenzoic acid (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol)
-
Dimethoxyethane (DME) (10 mL)
Procedure:
-
To a reaction vessel, add 2-{[(benzyloxy)carbonyl]amino}-5-bromobenzoic acid, phenylboronic acid, and potassium carbonate.[5]
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride.
-
Evacuate and backfill the vessel with an inert gas.
-
Add dimethoxyethane.
-
Heat the reaction mixture to 80 °C for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling of 2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid
Materials:
-
2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vessel, combine 2-{[(benzyloxy)carbonyl]amino}-5-chlorobenzoic acid, phenylboronic acid, and potassium phosphate.[6]
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in a portion of the toluene.
-
Add the catalyst solution to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the remaining toluene and water.
-
Heat the mixture to 100 °C for 12 hours.
-
Monitor the reaction's progress.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Alternatives to Suzuki-Miyaura Coupling
While the Suzuki-Miyaura reaction is a powerful tool, other cross-coupling reactions can also be employed for the synthesis of 2-amino-5-arylbenzoic acids. These alternatives may be advantageous in specific contexts, such as substrate scope or catalyst cost.
-
Stille Coupling: This reaction utilizes organotin reagents and is known for its high functional group tolerance. However, the toxicity of tin compounds is a significant drawback.[8]
-
Negishi Coupling: Employing organozinc reagents, this method offers high reactivity but requires the preparation of moisture-sensitive organometallic reagents.[8]
-
Hiyama Coupling: This reaction uses organosilicon compounds and offers a less toxic alternative to Stille coupling, though it often requires fluoride activation.[8]
-
Direct C-H Arylation: This emerging field aims to directly couple C-H bonds with aryl halides, offering a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners.[9]
Conclusion
The selection of the appropriate 5-halo-2-{[(benzyloxy)carbonyl]amino}benzoic acid for a Suzuki-Miyaura cross-coupling reaction is a critical decision in the synthesis of biaryl compounds. The 5-iodo and 5-bromo derivatives offer high reactivity and can be coupled efficiently using standard palladium catalysts. While the 5-chloro analogue is a more economical starting material, its lower reactivity necessitates the use of more sophisticated and often more expensive catalyst systems. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions, optimizing their synthetic strategies for efficiency and cost-effectiveness.
References
- L. (2020). Advances in Cross-Coupling Reactions. PMC.
- Long, R. (2025, April 23). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. The Long Group.
- D. (2007, July 25). Two Methods for Direct ortho-Arylation of Benzoic Acids.
- S. (2023, May 24). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI.
- D. (2013).
- Baran, P. S. (n.d.). Making C–C Bonds with the Simplicity of Making Amide Bonds. Baran Lab.
- Sołoducho, J. (2025, August 6). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
- BenchChem. (2025).
- M. (2022, December 2). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. MDPI.
- K. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- P. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC - PubMed Central.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
- BenchChem. (2025). comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
- F. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
- S. (2011, June 15). synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. International Journal of Drug Development & Research.
- M. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
- Li, X. (2024, March 1).
- BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
- Ray, J. K. (n.d.). 1 Domino Suzuki-Miyaura cross-coupling and oxidative condensation reaction: an approach towards synthesis of phenanthridine and. Semantic Scholar.
- Ray, J. K. (2021, June 10). Domino Suzuki-Miyaura Cross-Coupling and Oxidative Condensation Reaction: An Approach Towards Synthesis of Phenanthridine and Its Analogues. ChemRxiv.
Sources
- 1. mdpi.com [mdpi.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Publish Comparison Guide: Limitations of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic Acid
The following guide details the technical limitations of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid (N-Cbz-5-iodoanthranilic acid) in organic synthesis. It is designed for researchers requiring high-fidelity cross-coupling or peptide mimetic synthesis.
Executive Summary: The "Dehalogenation Trap"
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is a bifunctional scaffold used to access quinazolinones, benzodiazepines, and radiolabeled pharmaceuticals. However, it presents a critical synthetic flaw: Non-Orthogonality. [1]
The standard condition for removing the Cbz protecting group (catalytic hydrogenolysis) is chemically incompatible with the aryl iodide moiety. This creates a "Dehalogenation Trap" where the iodine atom—essential for subsequent cross-coupling or radiolabeling—is cleaved alongside the protecting group, destroying the scaffold's utility.
This guide analyzes this limitation, provides experimental evidence, and outlines superior alternatives (Boc/Fmoc) and workaround protocols.
Part 1: Critical Limitation Analysis
The Primary Failure Mode: Hydrodeiodination
The most significant limitation is the lability of the Carbon-Iodine (C-I) bond under the conditions required to remove the Carboxybenzyl (Cbz) group.
-
Mechanism: Cbz removal typically employs Palladium on Carbon (Pd/C) under a Hydrogen atmosphere (
).[1][2][3][4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Conflict: These are identical conditions used for hydrodehalogenation . The bond dissociation energy of
(~65 kcal/mol) is sufficiently low that Pd inserts rapidly, leading to reduction of the iodide to a hydride. -
Result: You isolate N-anthranilic acid (unsubstituted) instead of the desired 5-iodo derivative.
Visualization: The Dehalogenation Pathway
The following diagram illustrates the competitive pathways during deprotection.
Figure 1: Competitive reaction pathways during catalytic hydrogenolysis. The red arrow indicates the kinetically favored deiodination event.
Secondary Limitation: Free Carboxylic Acid Interference
The presence of the free carboxylic acid (position 1) complicates Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at position 5.
-
Catalyst Poisoning: Carboxylates can coordinate tightly to Pd(II) species, forming unreactive "palladacycles" or reducing the turnover frequency (TOF).
-
Solubility: The zwitterionic nature of the free acid/amino species often leads to poor solubility in standard non-polar coupling solvents (Toluene, THF), necessitating polar aprotic solvents (DMF, DMSO) which complicate workup.
Part 2: Comparative Performance Guide
The following table compares N-Cbz-5-iodobenzoic acid against its most common alternatives.
Table 1: Protecting Group Orthogonality & Performance
| Feature | Cbz-Analog (Subject) | Boc-Analog (Alternative) | Fmoc-Analog (Alternative) |
| Deprotection Condition | TFA or HCl (Acidic) | Piperidine / DBU (Basic) | |
| Aryl-Iodide Stability | Poor (High risk of cleavage) | Excellent (Stable to acid) | Excellent (Stable to base) |
| Suzuki Coupling | Moderate (Requires esterification) | Good (Stable base tolerance) | Poor (Base removes Fmoc) |
| Atom Economy | Low (Benzyl alcohol byproduct) | High (Isobutylene/CO2 gas) | Low (Dibenzofulvene solid) |
| Recommendation | Avoid for Iodine-retention | Preferred for general use | Preferred for base-sensitive targets |
Part 3: Experimental Protocols
Protocol A: The "Flawed" Workflow (Demonstrating the Limitation)
Use this protocol to verify the dehalogenation side-reaction.
-
Setup: Dissolve 1.0 mmol of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid in 10 mL MeOH.
-
Catalyst: Add 10 wt% Pd/C (50 mg).
-
Reaction: Stir under
balloon (1 atm) at RT for 2 hours. -
Observation: LC-MS analysis will show a major peak corresponding to Anthranilic Acid (M-I) and minimal desired product. The Iodine atom is lost to the catalyst surface.
Protocol B: The "Corrective" Workflow (Acid-Mediated Deprotection)
If you are forced to use the Cbz derivative, use this metal-free method to preserve the Iodine.
-
Reagents: Prepare a solution of
(3.0 equiv) in HFIP (Hexafluoroisopropanol) / Toluene (1:1). -
Addition: Add the Cbz-protected substrate (1.0 equiv) at 0°C.
-
Reaction: Warm to RT and stir for 4 hours.
-
Quench: Pour into ice-cold dilute HCl.
-
Result: Quantitative yield of 2-amino-5-iodobenzoic acid with Iodine intact.
Protocol C: The Strategic Alternative (Boc-Protection)
Recommended for Drug Development workflows.
-
Substrate: Start with 2-[(tert-Butoxycarbonyl)amino]-5-iodobenzoic acid .
-
Coupling: Perform Suzuki coupling (Pd(dppf)Cl2,
) on the Iodine. The Boc group remains stable. -
Deprotection: Treat with 4N HCl in Dioxane for 1 hour.
-
Result: Clean deprotection without affecting the newly formed biaryl bond.
Part 4: Decision Logic for Synthesis Design
Use the following logic flow to determine if this compound is suitable for your specific pathway.
Figure 2: Decision matrix for selecting anthranilic acid derivatives.
References
-
BenchChem. A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. Retrieved from
-
Organic Chemistry Portal. Cbz-Protected Amino Groups: Deprotection and Side Reactions. Retrieved from
-
Journal of Organic Chemistry. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2024).[6] Retrieved from
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from
-
National Institutes of Health (PubMed). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation. (2014). Retrieved from
Sources
A comparative analysis of different synthetic routes to 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid
[1]
Executive Summary & Strategic Importance
The compound 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid (N-Cbz-5-iodoanthranilic acid) serves as a critical orthogonal building block in medicinal chemistry.[1] It is frequently utilized in the synthesis of quinazolinones, benzodiazepines, and as a scaffold for Suzuki-Miyaura cross-coupling reactions due to the presence of the aryl iodide.
The synthesis presents a classic chemoselectivity challenge: Regioselective iodination of an electron-rich aromatic ring in the presence of an oxidation-sensitive amine and a directing carboxyl group.
This guide analyzes three distinct synthetic strategies:
-
Route A (The Classical Standard): Electrophilic iodination using Iodine Monochloride (ICl) followed by N-protection.
-
Route B (The Green Oxidative Route): Iodination using
and Hydrogen Peroxide ( ) followed by N-protection. -
Route C (The Reverse Strategy): N-protection followed by electrophilic iodination.
Retrosynthetic Analysis
The disconnection logic reveals that the order of operations significantly impacts yield and purity.
Figure 1: Retrosynthetic disconnection showing the favored pathway (Blue Solid Lines) versus the problematic reverse pathway (Red Dashed Lines).[2]
Detailed Route Analysis
Route A: The Classical Stepwise Approach (Recommended)
Mechanism: Electrophilic Aromatic Substitution (
This route takes advantage of the strong activating effect of the free amino group (
-
Step 1 (Iodination): Anthranilic acid + ICl
5-Iodoanthranilic acid.[1] -
Step 2 (Protection): 5-Iodoanthranilic acid + Cbz-Cl
Product.[1]
Pros:
-
High Regioselectivity: The free amine directs exclusively to the 5-position.
-
Speed: ICl is a highly reactive source of iodonium ions (
), making the reaction instantaneous at room temperature.
Cons:
-
Reagent Handling: ICl is corrosive and moisture-sensitive.[1]
-
Atom Economy: Requires stoichiometric ICl; chloride waste is generated.
Route B: The Green Oxidative Approach
Mechanism: In situ generation of electrophilic iodine species (
This method addresses the toxicity and handling issues of ICl. By oxidizing
Pros:
-
Sustainability: Uses
(solid, easy to handle) and produces water as the byproduct. -
Atom Economy: With
, all iodine atoms are utilized (unlike methods where half the iodine is lost as KI).
Cons:
-
Reaction Time: Significantly slower (3–5 hours) compared to ICl.
-
Solvent Restrictions: Often requires acetic acid or alcohols, which complicates the subsequent aqueous basic protection step if not isolated properly.
Route C: The Reverse Strategy (Not Recommended)
Mechanism: Protection of the amine first, followed by iodination.
Protecting the amine with a Benzyloxycarbonyl (Cbz) group converts the strongly activating
-
Deactivation: The reaction with electrophiles becomes sluggish.
-
Solubility: N-Cbz-anthranilic acid has poor solubility in the acidic aqueous media typically used for iodination.[1]
-
Side Reactions: Forcing conditions required to iodinate the deactivated ring may lead to hydrolysis of the Cbz ester or over-oxidation.
Comparative Data Analysis
The following table summarizes the performance metrics of the three routes based on laboratory scale-up data (10–50g scale).
| Metric | Route A (ICl) | Route B ( | Route C (Reverse) |
| Overall Yield | 85 - 92% | 75 - 82% | < 50% |
| Reaction Time | < 2 Hours | 4 - 6 Hours | 12+ Hours |
| Regioselectivity | > 99:1 (5-Iodo) | ~ 95:5 (5-Iodo) | Variable |
| Purification | Precipitation/Wash | Recrystallization often needed | Chromatography required |
| Safety Profile | Moderate (Corrosive ICl) | Good (Standard oxidants) | Good |
| Cost Efficiency | High | High | Low |
Experimental Protocols
Protocol 1: The "Gold Standard" Synthesis (Route A)
Recommended for highest purity and yield.
Step 1: Synthesis of 5-Iodoanthranilic Acid
Reagents: Anthranilic acid (1.0 eq), Iodine Monochloride (1.0 eq), HCl, Water.[6]
-
Preparation: Dissolve 13.7 g (100 mmol) of anthranilic acid in 150 mL of water containing 10 mL of conc. HCl. Cool the solution to 15–20°C.
-
Iodination: Prepare a solution of 16.2 g (100 mmol) Iodine Monochloride (ICl) in 40 mL of 6M HCl. Add this solution dropwise to the anthranilic acid solution over 10 minutes with vigorous stirring.
-
Workup: Stir for an additional 30 minutes. Filter the solid using a Büchner funnel.[6][9]
-
Purification: Wash the filter cake with cold water (
mL) to remove excess HCl and iodine traces. Dry in a vacuum oven at 80°C.-
Expected Yield: ~23.5 g (90%).
-
Characterization: m.p. 188–190°C (dec).
-
Step 2: N-Cbz Protection
Reagents: 5-Iodoanthranilic acid (from Step 1), Benzyl Chloroformate (1.2 eq), NaOH (2.5 eq), Water/Dioxane (1:1).
-
Dissolution: Dissolve 13.15 g (50 mmol) of 5-iodoanthranilic acid in 50 mL of 2M NaOH solution. Add 50 mL of 1,4-dioxane to aid solubility. Cool to 0–5°C in an ice bath.
-
Acylation: Add 10.2 g (60 mmol, ~8.6 mL) of benzyl chloroformate (Cbz-Cl) dropwise over 20 minutes. Simultaneously, monitor pH; if it drops below 9, add 2M NaOH to maintain alkalinity (Schotten-Baumann conditions).
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Isolation: Wash the reaction mixture with diethyl ether (
mL) to remove unreacted Cbz-Cl and benzyl alcohol byproducts. (Discard organic layer). -
Precipitation: Acidify the aqueous layer carefully with 2M HCl to pH ~2. The product will precipitate as a white/off-white solid.[1]
-
Final Wash: Filter the solid, wash with water, and dry.[6][8][10] Recrystallize from ethanol/water if necessary.
Protocol 2: The "Green" Oxidative Synthesis (Route B)
Recommended for labs avoiding ICl.[1]
-
Dissolution: Suspend 13.7 g (100 mmol) anthranilic acid in 100 mL acetic acid.
-
Addition: Add 12.7 g (50 mmol) of molecular iodine (
). Note: Only 0.5 eq of molecule is needed per substitution if oxidant is efficient, but typically 0.55-0.6 eq is used. -
Oxidation: Add 6 mL of 30%
dropwise. The reaction is exothermic; keep temperature < 55°C. -
Completion: Stir for 4 hours. The color changes as iodine is consumed.
-
Workup: Pour into 300 mL ice water containing sodium thiosulfate (to quench unreacted iodine). Filter the precipitate.[6][8][9] Proceed to Step 2 (Protection) as above.
Mechanistic & Workflow Visualization
The following diagram illustrates the molecular transformations and the critical decision points in the preferred Route A.
Figure 2: Workflow for the stepwise synthesis (Route A). Note the distinct separation of iodination and protection steps to maximize regioselectivity.
References
-
Wallingford, V. H.; Krueger, P. A. (1943). "5-Iodoanthranilic Acid".[1][6] Organic Syntheses, Coll.[6] Vol. 2, p. 349. [Link]
- Bergmann, M.; Zervas, L. (1932). "Über ein allgemeines Verfahren der Peptid-Synthese". Berichte der deutschen chemischen Gesellschaft, 65(7), 1192–1201.
-
Rong, N., et al. (2021).[5] "A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen".[1][5] Organic Chemistry Frontiers, 8, 4479-4484.[5] [Link]
- Dighe, S. U.; Batra, S. (2013). "Iodine-mediated electrophilic tandem cyclization of 2-alkynylbenzaldehydes with anthranilic acid". Tetrahedron, 69(46), 9875-9885.
Sources
- 1. Iodine-mediated electrophilic tandem cyclization of 2-alkynylbenzaldehydes with anthranilic acid leading to 1,2-dihydroisoquinoline-fused benzoxazinones [agris.fao.org]
- 2. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]
- 3. byjus.com [byjus.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. benchchem.com [benchchem.com]
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A Senior Application Scientist's Guide to Validating the Purity of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic Acid
In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a molecule's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable science. For advanced intermediates like 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid, a key building block in the synthesis of complex therapeutic agents, ensuring its chemical integrity is paramount. The presence of even trace impurities, such as unreacted starting materials or reaction byproducts, can derail subsequent synthetic steps and compromise the biological activity and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical techniques for validating the purity of synthesized 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid. Moving beyond a simple listing of methods, we explore the causality behind experimental choices and advocate for an integrated, multi-technique approach to construct a self-validating system of analysis.
The Analytical Imperative: Synthesis and Potential Impurities
The synthesis of the target compound typically involves the protection of the amino group of 2-amino-5-iodobenzoic acid with a benzyloxycarbonyl (Cbz or Z) group. This is often achieved by reacting the starting material with benzyl chloroformate or a similar reagent under basic conditions.[1] Potential impurities stemming from this process can include:
-
Unreacted Starting Material: 2-amino-5-iodobenzoic acid.
-
Reagent-Derived Impurities: Benzyl alcohol (from hydrolysis of the Cbz-Cl reagent) and dibenzyl ether.[2]
-
Byproducts: Di-protected species or other side-reaction products.
A robust purification strategy, typically involving recrystallization or column chromatography, is the first line of defense.[2] However, only a rigorous analytical workflow can definitively confirm the success of this purification.
A Comparative Analysis of Purity Validation Techniques
No single analytical method can provide a complete picture of a compound's purity. Each technique offers a unique lens through which to view the sample, and their orthogonal nature—relying on different physicochemical principles—is key to a comprehensive assessment. An integrated approach, combining chromatographic separation with spectroscopic identification, provides the highest degree of confidence.[3][4]
Core Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity validation of a synthesized compound.
Caption: A comprehensive workflow for purity validation.
Quantitative & Qualitative Methodologies: A Head-to-Head Comparison
The table below summarizes the primary analytical techniques, highlighting their respective strengths and weaknesses in the context of purity validation.
| Technique | Principle of Operation | Information Provided | Key Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase.[5] | Quantitative purity (% area), retention time (tR), detection of non-volatile impurities. | High sensitivity and resolving power for separating closely related impurities.[3] Excellent for quantification. | Requires a chromophore (present in the target). Purity value is relative (% area) unless a certified standard is used. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field.[4] | Unambiguous structural confirmation, identification of impurities with unique signals, quantitative analysis (qNMR).[6] | Provides detailed molecular structure information.[7] qNMR can determine purity without a specific reference standard for the analyte.[8] | Relatively low sensitivity compared to MS; minor impurities may not be detected.[9] |
| Mass Spectrometry | Ionization of molecules and separation based on mass-to-charge (m/z) ratio.[4] | Molecular weight confirmation, elemental composition (HRMS), impurity identification.[10][11] | Extremely high sensitivity for trace impurity detection.[12] Provides definitive molecular weight data.[10] | May not distinguish between isomers. Ionization efficiency can vary between compounds, making quantification complex. |
| Melting Point | Temperature range over which a solid converts to a liquid.[13] | Indicator of purity. | Simple, rapid, and cost-effective. A sharp melting point within a narrow range suggests high purity.[14][15] | Insensitive to small amounts of impurities. Not a quantitative measure. A sharp melting point does not guarantee the absence of all impurities.[16] |
| Elemental Analysis | Combustion of the compound to determine the percentage of C, H, N, etc.[17] | Confirmation of empirical formula.[18] | Provides fundamental confirmation of the elemental composition.[19] | Does not detect impurities with the same elemental composition (isomers). Requires high sample purity for accurate results (typically ±0.4% tolerance).[20] |
Deep Dive: Experimental Protocols & Causality
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for quantitative purity assessment in pharmaceutical analysis. For an aromatic carboxylic acid like our target compound, a reversed-phase (RP) method is the logical choice.
Why Reversed-Phase? The nonpolar stationary phase (e.g., C18) effectively retains the aromatic structure of the molecule, while a polar mobile phase allows for elution. By creating a gradient—systematically increasing the organic solvent concentration—we can separate the target compound from both more polar impurities (which elute early) and less polar impurities (which elute late).
Experimental Protocol: HPLC-UV Purity Assay
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent, sharp peak shape.[21][22]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control is vital for reproducible retention times.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Detection: UV at 254 nm, a wavelength where the aromatic rings strongly absorb.
-
Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
NMR Spectroscopy: The Gold Standard for Structure
While HPLC suggests purity, NMR confirms identity. A ¹H NMR spectrum provides a unique fingerprint of the molecule, showing the number of different protons, their chemical environment, and their connectivity.[7][23]
Why ¹H and ¹³C? The ¹H spectrum is the first pass, quickly revealing the key structural motifs (aromatic protons, CH2 of the benzyl group). A ¹³C NMR spectrum confirms the number of unique carbon atoms, corroborating the structure. The absence of unexpected signals is a strong indicator of purity.[4]
Experimental Protocol: ¹H NMR Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is a good choice as it will solubilize the carboxylic acid and will not exchange with the amide N-H proton.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Run a standard ¹H experiment. Acquire at least 16 scans for a good signal-to-noise ratio.
-
Data Processing: Fourier transform the data, phase the spectrum, and calibrate the chemical shift scale to the residual solvent peak (DMSO at ~2.50 ppm).
-
Analysis: Integrate the peaks. The ratio of integrals should correspond to the number of protons in each part of the molecule (e.g., aromatic region, benzyl CH₂, NH). Look for any extraneous peaks that would indicate impurities.
Mass Spectrometry: The Definitive Mass
Mass spectrometry provides the final piece of the puzzle: the molecular weight.[10] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can provide a mass measurement with enough accuracy to help determine the elemental composition.[11][24]
Why ESI-Negative Mode? Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.[24] Given the acidic nature of the carboxylic acid, running in negative ion mode will readily form the deprotonated molecule [M-H]⁻, providing a clear signal for the molecular ion.
Experimental Protocol: LC-MS Molecular Weight Confirmation
-
LC System: Use the same HPLC conditions as described above, as this is compatible with MS analysis.[21]
-
MS System: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Mass Range: Scan from m/z 100 to 1000.
-
Analysis: Extract the ion chromatogram for the expected mass of the [M-H]⁻ ion (C₁₅H₁₁INO₄⁻, calculated m/z 411.97). The measured mass from an HRMS instrument should be within 5 ppm of the calculated value.[20]
The Power of an Integrated Approach
The true validation of purity comes from the convergence of these orthogonal techniques.
Caption: A decision-making guide for analytical method selection.
If HPLC shows a single peak at >99% purity, ¹H NMR confirms the structure with correct integration and no impurity signals, and LC-MS shows the correct molecular ion as the only significant species, you have constructed a powerful, self-validating case for the high purity of your synthesized 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid. This rigorous, multi-faceted approach ensures that the material proceeding to the next stage of research or development is of the highest possible quality, underpinning the integrity of the entire scientific endeavor.
References
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024). Pharma Focus America. Available at: [Link]
-
Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com. Available at: [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Criterion of purity. (n.d.). Biocyclopedia. Available at: [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent. Available at: [Link]
-
High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions. Available at: [Link]
-
5.3: Melting Point Analysis- Identity and Purity. (2021). Chemistry LibreTexts. Available at: [Link]
-
Mass spectrometry in impurity profiling. (2004). ResearchGate. Available at: [Link]
-
Determining the Empirical Formula from an Elemental Analysis. (n.d.). ChemCollective. Available at: [Link]
-
Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Available at: [Link]
-
Nuclear magnetic resonance spectroscopy (NMR). (n.d.). RSSL. Available at: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (2025). AASCIT. Available at: [Link]
-
How to use boiling and melting point as criteria for purity of chemical substances. (2018). Quora. Available at: [Link]
-
EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). University of Toronto. Available at: [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. Available at: [Link]
-
Nuclear Magnetic Resonance (NMR) Testing Services. (n.d.). Triclinic Labs. Available at: [Link]
-
How to Determine Empirical Formula: The Precise Steps Every Science Student Should Master. (2026). Saint Augustine's University. Available at: [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Available at: [Link]
-
How to determine the purity of newly synthesized organic compound?. (2018). ResearchGate. Available at: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). Journal of Medicinal Chemistry. Available at: [Link]
-
NMR Analysis. (n.d.). Impact Analytical. Available at: [Link]
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Stoichiometry: Elemental Analysis. (n.d.). University of Waterloo. Available at: [Link]
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NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. Available at: [Link]
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Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. Available at: [Link]
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The optimized separation of aromatic carboxylic acids by HPLC. (1984). Journal of High Resolution Chromatography. Available at: [Link]
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3.5: Empirical Formulas from Analysis. (2026). Chemistry LibreTexts. Available at: [Link]
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A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004). Analytical and Bioanalytical Chemistry. Available at: [Link]
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An International Study Evaluating Elemental Analysis. (n.d.). ACS Publications. Available at: [Link]
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HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (2023). SIELC Technologies. Available at: [Link]
-
A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. (2004). ResearchGate. Available at: [Link]
- Method for producing 2-amino-5-iodobenzoic acid. (n.d.). Google Patents.
- Method For Producing 2-Amino-5-Iodobenzoic Acid. (n.d.). Google Patents.
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2 Protection of Functional Groups. (n.d.). Science of Synthesis. Available at: [Link]
- The preparation method of 2-amino-5-iodobenzoic acid. (n.d.). Google Patents.
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Safety Operating Guide
Personal protective equipment for handling 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid
Executive Safety Summary
Compound Profile: 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is a halogenated aromatic acid derivative, commonly used as an intermediate in peptide synthesis and medicinal chemistry. It features an iodine atom (heavy halogen) and a Carboxybenzyl (Cbz) protecting group.
Primary Hazard Directive: While specific toxicological data for this exact intermediate may be limited, its structural analogs (iodobenzoic acids) dictate that it be handled as a Category 2 Skin/Eye Irritant and a Potential Respiratory Sensitizer . The presence of the iodine substituent introduces a risk of contact dermatitis and requires strict segregation from strong oxidizers.
Operational Rule: Treat as a Hazardous Drug Precursor . All handling of the solid powder must occur within a certified fume hood to prevent inhalation of fine particulates.
The PPE Matrix: Layered Defense System
Do not rely on a single barrier. Use this validated PPE matrix designed for handling fine halogenated organic solids.
| PPE Component | Material / Specification | Operational Logic (The "Why") |
| Hand Protection | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil / 0.10 mm)2. Outer: Nitrile (Extended Cuff, 6 mil / 0.15 mm) | Iodine Permeation: Iodinated organics can stain and permeate thin nitrile over time. The outer layer acts as a sacrificial barrier; the inner layer is the biological safety line. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Particulate Drift: Safety glasses are insufficient for fine powders. Goggles seal the orbital area against drifting dust that can react with ocular moisture to form acidic irritation. |
| Respiratory | Engineering Control Primary: Fume Hood.PPE Secondary: N95/P2 Respirator (if hood sash is open >18 inches). | Sensitization Risk: Halogenated benzoates can irritate mucous membranes. The hood is the primary lung; the mask is merely a backup filter. |
| Body Defense | Lab Coat (Tyvek or Poly-Cotton) + Sleeve Covers | Cuff Gap: The wrist gap between glove and coat is the #1 exposure point. Disposable sleeve covers bridge this gap. |
Operational Protocol: The "Zero-Track" Workflow
This protocol uses a Self-Validating System : every step includes a check to confirm safety before proceeding to the next.
Phase 1: Preparation & Donning
-
Ventilation Check: Verify Fume Hood flow is between 80–100 fpm (face velocity). Validation: The tissue strip at the sash must be drawn inward steadily.
-
Glove Inspection: Inflate the inner glove slightly to check for pinholes before donning.
-
Donning Sequence: Lab coat
Inner Gloves Sleeve Covers Outer Gloves (Over sleeve cuffs).
Phase 2: Handling (Weighing & Transfer)
Goal: Prevent static-induced powder flight.
-
Static Neutralization: Use an anti-static gun or bar inside the hood if the powder appears "flyaway."
-
The "Well" Technique: Do not dispense directly from the stock bottle into a flask on a balance.
-
Step A: Tare a weighing boat.
-
Step B: Transfer solid to the boat using a stainless steel spatula (avoid plastic; iodine can stain/leach).
-
Step C:Validation: Wipe the spatula with a Kimwipe. If the wipe is yellow/brown, the tool is contaminated—clean immediately.
-
-
Solvent Addition: If dissolving, add solvent slowly down the side of the vessel to minimize aerosolization of the solid.
Phase 3: Decontamination & Doffing[1]
-
Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch and pull) to avoid snapping.
-
The White Surface Test (Self-Validation):
-
Wash: Wash hands with soap and cool water (warm water opens pores) immediately after leaving the lab.
Visual Workflow: Logic & Decision Pathways
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" validation points.
Caption: Operational logic flow for handling 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid, featuring mandatory validation gates (Red/Yellow nodes) to prevent contamination.
Waste Disposal & Emergency Response
Disposal Classification: Do not mix with general organic waste. The iodine content requires specific incineration protocols to prevent the release of corrosive iodine vapors.
-
Solid Waste: Label as "Hazardous Waste - Solid - Halogenated Organics."
-
Liquid Waste: If dissolved, segregate into "Halogenated Organic Solvents" (Red Canister/Jerrycan).
Spill Response:
-
Isolate: Mark the area.
-
PPE Up: Ensure goggles and double gloves are worn.
-
Dry Clean: Do not wet the powder initially (this spreads the contamination). Use a HEPA vacuum or gently sweep with a brush and pan dedicated to hazardous waste.
-
Wet Polish: Once the bulk solid is removed, wipe the surface with an ethanol-dampened towel, followed by a soap-water wash.
References
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of Pennsylvania, EH&S. (2024). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
